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Desacetylvecuronium bromide Documentation Hub

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  • Product: Desacetylvecuronium bromide
  • CAS: 73319-13-8

Core Science & Biosynthesis

Foundational

The Pharmacological Profile and Mechanism of Action of 3-Desacetylvecuronium Bromide in Neuromuscular Blockade

Executive Summary In the landscape of modern anesthesiology and critical care, non-depolarizing neuromuscular blocking agents (NMBAs) are essential for facilitating endotracheal intubation and optimizing surgical conditi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern anesthesiology and critical care, non-depolarizing neuromuscular blocking agents (NMBAs) are essential for facilitating endotracheal intubation and optimizing surgical conditions[1]. Vecuronium bromide, an intermediate-acting aminosteroid NMBA, is widely utilized due to its cardiovascular stability[2]. However, its pharmacological narrative is heavily dictated by its primary active metabolite: 3-desacetylvecuronium bromide .

Unlike inert byproducts, 3-desacetylvecuronium retains approximately 80% of the neuromuscular blocking potency of its parent compound[2][3]. In healthy patients, this metabolite is of minimal consequence. Yet, in critically ill patients—particularly those with renal insufficiency—the distinct pharmacokinetic profile of 3-desacetylvecuronium leads to profound clinical implications, most notably prolonged neuromuscular blockade and ICU-acquired weakness[4][5]. This whitepaper provides an in-depth technical analysis of the molecular mechanism, pharmacokinetic/pharmacodynamic (PK/PD) disparities, and the experimental methodologies used to validate the behavior of 3-desacetylvecuronium.

Molecular Mechanism of Neuromuscular Blockade

3-desacetylvecuronium operates via competitive antagonism at the neuromuscular junction (NMJ).

When an action potential reaches the motor nerve terminal, acetylcholine (ACh) is released into the synaptic cleft. Under normal physiological conditions, ACh binds to the α -subunits of the post-junctional nicotinic acetylcholine receptors (nAChR) on the motor endplate, triggering a conformational change that opens the central cation channel. The subsequent influx of Na+ and Ca2+ depolarizes the muscle membrane, initiating contraction[1][6].

As an aminosteroid derivative, 3-desacetylvecuronium possesses a high structural affinity for these same α -subunits but lacks the intrinsic efficacy to open the ion channel. By occupying one or both of the ACh binding sites on the pentameric nAChR, the metabolite physically obstructs ACh from binding. Because the activation of the nAChR requires the simultaneous binding of two ACh molecules, the presence of 3-desacetylvecuronium effectively prevents depolarization, resulting in flaccid paralysis[6].

Mechanism Vecuronium Vecuronium (Parent Drug) Hepatic Hepatic Metabolism (Deacetylation) Vecuronium->Hepatic Hepatic Uptake Metabolite 3-desacetylvecuronium (Active Metabolite) Hepatic->Metabolite ~12% Conversion nAChR Nicotinic ACh Receptor (Motor Endplate) Metabolite->nAChR Competitive Antagonism Renal Renal Excretion (Primary Clearance) Metabolite->Renal Systemic Circulation Blockade Neuromuscular Blockade (Flaccid Paralysis) nAChR->Blockade Prevents Depolarization Renal->Blockade Renal Failure Causes Metabolite Accumulation

Mechanism of 3-desacetylvecuronium generation, receptor antagonism, and accumulation.

Pharmacokinetics & Pharmacodynamics (PK/PD)

The clinical threat of 3-desacetylvecuronium stems from its pharmacokinetic divergence from vecuronium. While vecuronium is highly lipid-soluble and primarily cleared via hepatic uptake and biliary excretion (40%), 3-desacetylvecuronium is more water-soluble and relies heavily on renal clearance[7].

A landmark utilized non-linear mixed-effects modeling to isolate the PK/PD variables of the metabolite[3]. The data reveals that 3-desacetylvecuronium has a significantly smaller plasma clearance rate and a vastly expanded terminal elimination half-life compared to its parent drug[3].

Quantitative PK/PD Comparison

Table 1: Pharmacokinetic and pharmacodynamic parameters of Vecuronium vs. 3-desacetylvecuronium in human volunteers. Data summarized from Caldwell et al.[3].

ParameterVecuronium3-desacetylvecuroniumClinical Implication
Plasma Clearance (mL/kg/min)5.393.51Slower removal of the metabolite from systemic circulation.
Steady-State Volume of Distribution (mL/kg)152254Wider tissue distribution, requiring longer washout periods.
Terminal Elimination Half-Life (min)34116Metabolite persists >3x longer than the parent drug.
Mean Residence Time (min)2667Prolonged exposure at the effect site (NMJ).
Renal Clearance (mL/kg/min)0.580.85Heavy reliance on glomerular filtration for elimination.
ED50 (ng/mL)102123High relative potency (~80% of vecuronium).

Clinical Implications: The Prolonged Blockade Phenomenon

In the Intensive Care Unit (ICU), vecuronium is frequently administered as a continuous infusion to facilitate mechanical ventilation in patients with Acute Respiratory Distress Syndrome (ARDS). During continuous infusion, approximately 12% of vecuronium is converted into 3-desacetylvecuronium[3].

Because the metabolite relies on renal clearance (0.85 mL/kg/min), any impairment in glomerular filtration rate (GFR) disrupts its elimination[3][5]. In patients with renal failure, the parent drug (vecuronium) may clear relatively normally via the liver, but 3-desacetylvecuronium accumulates exponentially in the plasma[5][6].

Once the infusion is terminated, the accumulated 3-desacetylvecuronium continues to exert competitive antagonism at the nAChR. This results in persistent paralysis lasting from hours to over 7 days, a condition historically misdiagnosed as critical illness polyneuropathy before the metabolite's PK profile was fully understood[4][5].

Experimental Methodologies: Validating PK/PD Profiles

To accurately quantify the effects of 3-desacetylvecuronium independent of vecuronium, researchers must employ highly controlled, self-validating experimental systems. The following protocol outlines the gold-standard methodology for investigating aminosteroid NMBA metabolites[3].

Phase 1: Baseline Neuromuscular Monitoring (PD Setup)
  • Action: Apply stimulating surface electrodes over the ulnar nerve at the wrist. Attach a calibrated force transducer to the thumb (adductor pollicis muscle). Elicit a Train-of-Four (TOF) stimulation (four 0.2 ms pulses at 2 Hz) to establish a baseline twitch tension.

  • Causality & Validation: The adductor pollicis is the standard for NMBA monitoring because its recovery profile closely mirrors the upper airway and diaphragmatic musculature. Establishing a baseline TOF ensures that subsequent twitch depression is exclusively attributable to the administered drug, providing a self-validating baseline.

Phase 2: Drug Administration & Continuous Monitoring
  • Action: Administer a standardized intravenous bolus of synthesized 3-desacetylvecuronium. Record the TOF ratio (amplitude of the 4th twitch divided by the 1st) every 15 seconds.

  • Causality & Validation: The TOF ratio directly quantifies the degree of competitive nAChR blockade. Because non-depolarizing agents block presynaptic autoreceptors (causing "fade" in successive twitches), a TOF ratio < 0.9 definitively confirms residual competitive antagonism[6].

Phase 3: Serial Blood Sampling & Capillary Gas Chromatography (PK Setup)
  • Action: Draw venous blood at predetermined intervals (e.g., 2, 5, 10, 30, 60, 120, and 240 minutes post-injection). Centrifuge the samples, extract the plasma, and analyze the aliquots using Capillary Gas Chromatography (CGC) .

  • Causality & Validation: CGC is selected over standard High-Performance Liquid Chromatography (HPLC) due to its superior resolution. Vecuronium and 3-desacetylvecuronium are structurally homologous aminosteroids differing only by a single acetyl group. CGC ensures that the measured plasma concentration strictly reflects the metabolite without cross-contamination from the parent compound[3].

Phase 4: Non-Linear Mixed-Effects Modeling
  • Action: Correlate the plasma concentration (from CGC) with the effect-site concentration (from TOF depression) using a sigmoidal Emax​ model.

  • Causality & Validation: Plasma concentration does not instantly equal effect-site (NMJ) concentration due to distribution delays. Mathematical modeling accounts for this hysteresis, allowing researchers to calculate the exact ED50​ of the metabolite, validating its ~80% relative potency[3].

Workflow Setup 1. Baseline Setup (Ulnar Nerve TOF) Dosing 2. Administration (Metabolite Infusion) Setup->Dosing Validated Baseline Sampling 3. PK Sampling (Capillary GC) Dosing->Sampling Serial Extraction Modeling 4. PK/PD Modeling (Sigmoidal Emax) Sampling->Modeling Data Integration

Self-validating experimental workflow for 3-desacetylvecuronium PK/PD profiling.

References

  • Caldwell JE, Szenohradszky J, Segredo V, Wright PM, McLoughlin C, Sharma ML, et al. "The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers." The Journal of Pharmacology and Experimental Therapeutics. 1994.[Link]

  • "Pharmacology of Neuromuscular Blocking Drugs." Anesthesia Key. 2020.[Link]

  • "Nondepolarizing Neuromuscular Blocking Agents." OpenAnesthesia. 2023.[Link]

  • Segredo V, Caldwell JE, Matthay MA, Sharma ML, Gruenke LD, Miller RD. "Persistent paralysis in critically ill patients after long-term administration of vecuronium." New England Journal of Medicine (Referenced via ACP Journals). 1992.[Link]

  • "Vecuronium." WikiAnesthesia. 2023.[Link]

Sources

Exploratory

Molecular Architecture, Physicochemical Dynamics, and Bioanalytical Profiling of 3-Desacetylvecuronium

Executive Summary Vecuronium bromide is a widely utilized non-depolarizing neuromuscular blocking agent (NMBA) in surgical and critical care settings[1]. While the parent drug is highly effective, its primary active meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vecuronium bromide is a widely utilized non-depolarizing neuromuscular blocking agent (NMBA) in surgical and critical care settings[1]. While the parent drug is highly effective, its primary active metabolite, 3-desacetylvecuronium (also known as ORG 7258 or 3-hydroxyvecuronium), plays a critical role in the drug's extended clinical pharmacodynamics[2]. Retaining approximately 80% of the parent compound's potency, this metabolite exhibits distinct pharmacokinetic behaviors that require precise bioanalytical monitoring, particularly in patients with compromised renal function[3]. This whitepaper dissects the molecular structure, physicochemical properties, and receptor interactions of 3-desacetylvecuronium, culminating in a validated, self-correcting bioanalytical protocol for its quantification.

Molecular Architecture & Structural Chemistry

Vecuronium is a monoquaternary aminosteroid[1]. Structurally, 3-desacetylvecuronium possesses a steroidal backbone featuring a piperidine ring at position 2 and a methylpiperidinium (quaternary ammonium) ring at position 16[4].

The critical structural divergence from the parent compound occurs via hepatic metabolism: the acetyl group (-COCH₃) at the 3-position is hydrolyzed by hepatic esterases and replaced with a hydroxyl group (-OH)[2]. This targeted deacetylation slightly reduces the steric bulk of the molecule and alters its lipophilicity, yet critically preserves the quaternary nitrogen at position 16[4]. The preservation of this quaternary amine is the structural mechanism that allows the metabolite to continue functioning as a potent competitive antagonist at the neuromuscular junction[3].

G Vec Vecuronium (Parent Drug) Met1 3-desacetylvecuronium (80% Potency) Vec->Met1 Hepatic Esterase (Position 3) Met2 17-desacetylvecuronium (<10% Potency) Vec->Met2 Hepatic Esterase (Position 17) Met3 3,17-desdiacetylvecuronium (Inactive) Met1->Met3 Further Deacetylation Met2->Met3 Further Deacetylation

Hepatic deacetylation pathway of vecuronium into its active and inactive metabolites.

Physicochemical Properties & Pharmacokinetic Implications

The physicochemical profile of 3-desacetylvecuronium directly dictates its volume of distribution, clearance mechanisms, and clinical risk profile.

Quantitative Physicochemical Summary
PropertyValueClinical/Chemical Significance
Molecular Formula C₃₂H₅₅N₂O₃⁺ (Cation)[4]Defines the aminosteroid core structure
Molecular Weight 515.8 g/mol [4]Bulky organic cation requiring specific transporters
pKa 8.97[2]Highly ionized at physiological pH (7.4)
Lipophilicity (XLogP3) ~6.0[4]High lipid solubility, promoting a large volume of distribution[5]
Relative Potency ~80% of Vecuronium[3]Clinically significant active metabolite
Plasma Clearance 3.5 mL/kg/min[3]Slower clearance than the parent drug[2]
Pharmacokinetic Causality

The metabolite exhibits a significantly slower plasma clearance rate (3.5 mL/kg/min) compared to parent vecuronium[3]. While vecuronium is primarily cleared via biliary excretion, approximately one-sixth of the elimination of 3-desacetylvecuronium is strictly dependent on renal clearance[3].

In healthy patients, this renal dependency is negligible. However, in patients with renal failure—frequently encountered in Intensive Care Units (ICU)—the reduced clearance causes 3-desacetylvecuronium to heavily accumulate[2]. Because the molecule retains 80% of the neuromuscular blocking potency, this accumulation is the direct causal factor for prolonged flaccid paralysis and delayed recovery after the cessation of continuous infusions[3]. Furthermore, the remaining ester bond at position 17 makes the molecule highly unstable in aqueous environments, subjecting it to spontaneous chemical hydrolysis at pH levels above 7.0[2].

Mechanistic Pharmacodynamics

3-desacetylvecuronium acts as a competitive antagonist at the post-synaptic nicotinic acetylcholine receptors (nAChR) located at the motor end-plate of the neuromuscular junction[3]. The quaternary ammonium group mimics the endogenous ligand, acetylcholine, allowing the metabolite to bind with high affinity to the ligand-binding sites located at the interface of the α-subunits[1].

By occupying these receptor pockets, 3-desacetylvecuronium sterically hinders acetylcholine from binding, thereby keeping the central ion channel pore in a closed conformation. This prevents the influx of sodium ions (Na⁺), halting end-plate depolarization and resulting in flaccid neuromuscular blockade[5].

G ActionPotential Motor Nerve Action Potential AChRelease ACh Release into Synaptic Cleft ActionPotential->AChRelease Receptor Postsynaptic nAChR (α-subunit binding) AChRelease->Receptor Attempts to bind Competitor 3-desacetylvecuronium (Competitive Antagonist) Competitor->Receptor High Affinity Binding Blockade Ion Channel Remains Closed (No Na+ Influx) Receptor->Blockade Conformational arrest Paralysis Flaccid Neuromuscular Blockade Blockade->Paralysis

Competitive antagonism of the nAChR by 3-desacetylvecuronium at the neuromuscular junction.

Experimental Methodology: LC-MS/MS Bioanalytical Protocol

To accurately study the pharmacokinetics of 3-desacetylvecuronium, precise quantification in human plasma is required. The following Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is designed as a self-validating system to prevent ex vivo degradation and ensure high-specificity recovery.

Causality in Experimental Design

Because vecuronium and its metabolites are highly susceptible to spontaneous chemical hydrolysis at physiological pH[2], immediate acidification of the plasma sample is mandatory to "freeze" the degradation pathway. Additionally, the permanent positive charge of the quaternary ammonium group is exploited using Weak Cation Exchange (WCX) Solid Phase Extraction (SPE). This allows the strong retention of the target cation while neutral lipids and acidic proteins are washed away, ensuring a clean baseline.

Step-by-Step Protocol
  • Sample Collection & Stabilization: Draw 2 mL of whole blood into K₂EDTA tubes. Immediately centrifuge at 3000 x g for 10 minutes at 4°C. Transfer 500 µL of the plasma supernatant to a cryovial containing 50 µL of 1M Citric Acid. Rationale: Dropping the pH to ~4.0 completely halts ex vivo ester hydrolysis.

  • Internal Standard Addition (Self-Validation): Spike the acidified plasma with 20 µL of a deuterated internal standard (e.g., Vecuronium-d3). Rationale: This validates the extraction efficiency for every single sample and automatically corrects for mass spectrometer matrix suppression effects.

  • Solid Phase Extraction (WCX):

    • Condition: Pass 1 mL Methanol, followed by 1 mL 0.1M Formic Acid through the WCX cartridge.

    • Load: Apply the acidified plasma sample.

    • Wash: Pass 1 mL of 5% Methanol in water (removes polar interferences), followed by 1 mL of 100% Acetonitrile (removes neutral lipids).

    • Elute: Pass 1 mL of 5% Formic Acid in Methanol. Rationale: The high acidity neutralizes the weak cation exchange resin, releasing the quaternary amine for collection.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • LC-MS/MS Analysis:

    • Chromatography: Inject 10 µL onto a C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient elution of Mobile Phase A and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for 3-desacetylvecuronium at m/z 515.4 → m/z 271.2.

G Sample Plasma Acidification (Prevents Hydrolysis) SPE WCX Solid Phase Extraction (Isolates Quaternary Amine) Sample->SPE Internal Standard added LC Liquid Chromatography (C18 Gradient Elution) SPE->LC Acidic Organic Elution MS Tandem Mass Spectrometry (ESI+, MRM m/z 515.4) LC->MS Analyte Separation Data Quantification & PK Analysis MS->Data Peak Integration

Self-validating LC-MS/MS workflow for the quantification of 3-desacetylvecuronium.

References

  • [3] Pharmacology of Neuromuscular Blocking Drugs. Anesthesia Key. Available at:[Link]

  • [4] 3-Deacetylvecuronium | C32H55N2O3+ | CID 11849104. PubChem, National Center for Biotechnology Information. Available at:[Link]

  • [2] Vecuronium. LD99 Medical Reference. Available at:[Link]

  • [5] Pharmacology of neuromuscular blocking drugs. Deranged Physiology. Available at:[Link]

  • [1] Pharmacology of Muscle Relaxants and Their Antagonists (Chapter 13). University of Washington. Available at:[Link]

Sources

Foundational

Analytical Identification and Quantification of Vecuronium Bromide Active Metabolites in Human Plasma

Executive Summary Vecuronium bromide is a widely utilized intermediate-acting, non-depolarizing neuromuscular blocking agent. While the parent drug is primarily cleared via hepatic and biliary routes, prolonged administr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vecuronium bromide is a widely utilized intermediate-acting, non-depolarizing neuromuscular blocking agent. While the parent drug is primarily cleared via hepatic and biliary routes, prolonged administration—such as continuous infusion in intensive care units (ICUs) or in patients with compromised renal function—alters its pharmacokinetic profile. Under these conditions, the drug undergoes ester hydrolysis to form active metabolites that accumulate in human plasma, leading to prolonged, unintended neuromuscular blockade (1)[1]. Accurately identifying and quantifying these trace metabolites in plasma is a highly specialized analytical challenge, critical for therapeutic drug monitoring, forensic toxicology, and pharmacokinetic modeling.

Metabolic Pathways and Pharmacokinetic Causality

Vecuronium features a steroidal backbone with two acetyl groups located at the 3- and 17-positions. The degradation of vecuronium in vivo is driven by both spontaneous and hepatic ester hydrolysis, yielding three primary metabolites:

  • 3-desacetylvecuronium: The major active metabolite. Causality dictates its clinical importance: deacetylation at the 3-position yields a compound that retains approximately 70% of the neuromuscular blocking potency of the parent drug (2)[2]. Its delayed clearance in renal failure directly causes prolonged patient paralysis.

  • 17-desacetylvecuronium: A minor metabolite with negligible clinical activity.

  • 3,17-bisdesacetylvecuronium: The product of complete deacetylation, also lacking significant neuromuscular blocking properties.

Metabolism VEC Vecuronium Bromide (Parent Drug) M3 3-desacetylvecuronium (Major Active Metabolite) VEC->M3 3-Deacetylation M17 17-desacetylvecuronium (Minor Metabolite) VEC->M17 17-Deacetylation M317 3,17-bisdesacetylvecuronium (Hydrolysis Product) M3->M317 17-Deacetylation M17->M317 3-Deacetylation

Metabolic degradation pathway of vecuronium bromide in human plasma.

Analytical Strategy: Causality Behind LC-ESI-MS/MS

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorimetric detection was employed. However, vecuronium and its metabolites are quaternary ammonium compounds—meaning they are permanently charged, highly polar, and thermally labile. This makes Gas Chromatography-Mass Spectrometry (GC-MS) highly inefficient without complex, artifact-inducing derivatization steps.

Today, Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the gold standard. The causality is rooted in the physics of the ESI source: Electrospray is a "soft" ionization technique perfectly suited for pre-charged quaternary ammonium ions. It allows these intact, positively charged molecules to transition directly from the liquid phase into the gas phase for mass analysis without thermal degradation, ensuring high sensitivity and structural preservation (3)[3].

Self-Validating Experimental Protocol

To guarantee analytical trustworthiness, the sample preparation must be a self-validating system. Traditional reversed-phase solid-phase extraction (SPE) fails to adequately retain permanently charged polar molecules without the use of signal-suppressing ion-pairing reagents. Therefore, Weak Cation Exchange (WCX) SPE is utilized (4)[4]. WCX specifically traps the positive charge of the quaternary ammonium group, allowing aggressive solvent washing to remove neutral lipids and proteins, thereby preventing matrix suppression during MS detection.

Workflow S1 1. Plasma Spiking (Internal Standard) S2 2. WCX-SPE (Cation Exchange) S1->S2 S3 3. LC Separation (C18, Acidic Mobile Phase) S2->S3 S4 4. ESI-MS/MS (Positive SIM/MRM) S3->S4 S5 5. Data Validation & Quantification S4->S5

Step-by-step LC-MS/MS workflow for plasma metabolite quantification.

Step-by-Step Methodology

Step 1: Plasma Preparation & Internal Standard Spiking

  • Collect human plasma using heparin or citrate.

  • Spike 500 µL of plasma with a stable isotope-labeled internal standard (IS) (e.g., vecuronium-d3). Causality: Introducing the IS at step zero creates a self-validating system that mathematically corrects for any extraction losses or ESI matrix suppression downstream.

Step 2: Solid-Phase Extraction (WCX)

  • Condition a WCX SPE cartridge with 1 mL methanol, followed by 1 mL of aqueous buffer (pH 6.0).

  • Load the spiked plasma sample.

  • Wash with 1 mL of deionized water and 1 mL of 100% methanol. Causality: The analytes remain ionically bound to the negatively charged carboxylic acid groups of the WCX resin, while neutral interferences are washed away.

  • Elute the analytes using 1 mL of methanol containing 5% formic acid. The high acidity neutralizes the WCX resin, releasing the positively charged analytes.

Step 3: Liquid Chromatography (LC) Separation

  • Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

  • Inject onto a C18 analytical column (e.g., Gemini 5-µm C18).

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at 0.700 mL/min (3)[3]. Causality: Formic acid maintains an acidic environment, ensuring sharp peak shapes and maximizing protonation for optimal positive ion yield in the ESI source.

Step 4: ESI-MS/MS Detection

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Utilize Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to isolate the specific mass-to-charge (m/z) ratios of vecuronium, 3-desacetylvecuronium, and the IS.

Quantitative Data & Validation Parameters

The following table summarizes the typical validation parameters achieved using the optimized LC-ESI-MS/MS methodology for human plasma, demonstrating the high sensitivity required to detect trace ICU accumulation (4)[4].

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linear Dynamic RangeIntra-day Precision (CV)Extraction Recovery
Vecuronium Bromide 0.005 mg/L0.010 mg/L0.010 - 1.00 mg/L< 10%> 85%
3-desacetylvecuronium 0.005 mg/L0.010 mg/L0.010 - 1.00 mg/L< 10%> 80%
17-desacetylvecuronium 0.010 mg/L0.025 mg/L0.025 - 1.00 mg/L< 12%> 75%

Conclusion

The identification of vecuronium and its active metabolite, 3-desacetylvecuronium, in human plasma requires a highly selective analytical approach due to the compounds' polarity and trace clinical concentrations. By leveraging the specific ionic interactions of WCX-SPE and the sensitivity of LC-ESI-MS/MS, researchers can achieve robust, self-validating quantification. This methodology is pivotal for advancing pharmacokinetic research, supporting forensic toxicology, and optimizing dosing strategies for critically ill patients.

References

  • Title: 82d6bc45-04a5-409a-9223-da1884b2468f.xml (Vecuronium Bromide Labeling)
  • Source: PubMed (nih.gov)
  • Source: umin.ac.jp (Legal Medicine)
  • Title: Foundations Of Anesthesia.

Sources

Exploratory

In Vitro Pharmacological Properties of Desacetylvecuronium Bromide: A Technical Guide

Executive Summary Desacetylvecuronium bromide, specifically its primary active isomer 3-desacetylvecuronium , is the principal pharmacologically active metabolite of the widely used aminosteroidal non-depolarizing neurom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Desacetylvecuronium bromide, specifically its primary active isomer 3-desacetylvecuronium , is the principal pharmacologically active metabolite of the widely used aminosteroidal non-depolarizing neuromuscular blocking agent (NMBA), vecuronium[1]. While vecuronium is celebrated for its intermediate duration of action and cardiovascular stability, its metabolic conversion yields a compound with profound clinical and pharmacological implications. This whitepaper provides an in-depth analysis of the in vitro pharmacological properties, receptor kinetics, and quantitative analytical methodologies associated with 3-desacetylvecuronium, designed for drug development scientists and pharmacokinetic researchers.

Molecular Profile and Mechanism of Action

Vecuronium undergoes hepatic metabolism primarily through the deacetylation of its acetoxy groups, resulting in the formation of 3-desacetylvecuronium[2].

In vitro, 3-desacetylvecuronium functions as a highly potent competitive antagonist at the post-synaptic nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction[3]. The molecule binds directly to the α-subunits of the nAChR pentamer. By occupying these binding sites, 3-desacetylvecuronium prevents endogenous acetylcholine from inducing the conformational changes required to open the central ion channel, thereby inhibiting sodium influx and subsequent muscle fiber depolarization[3].

ReceptorKinetics Vec Vecuronium (Parent NMBA) Metab Hepatic Deacetylation Vec->Metab 30-40% Conversion DesVec 3-desacetylvecuronium (Active Metabolite) Metab->DesVec Active Form nAChR Post-Synaptic nAChR (α-subunit binding) DesVec->nAChR Competitive Antagonism Block Neuromuscular Blockade (Prolonged Paralysis) nAChR->Block Ion Channel Inhibition

Metabolic pathway and receptor kinetics of 3-desacetylvecuronium.

Comparative Pharmacodynamics & Pharmacokinetics

The pharmacological significance of 3-desacetylvecuronium lies in its remarkable potency and extended kinetic profile compared to its parent compound.

  • Potency: In vitro and in vivo assays demonstrate that 3-desacetylvecuronium retains approximately 80% of the neuromuscular blocking activity of vecuronium[1][4]. The concentration required to produce a 50% neuromuscular block (EC50) is 123 ng/mL for the metabolite, compared to 102 ng/mL for vecuronium[5].

  • Clearance & Accumulation: The metabolite exhibits a significantly slower plasma clearance rate (3.51 mL/kg/min) and a larger steady-state volume of distribution (254 mL/kg) than the parent drug[5].

  • Clinical Implication: Because renal clearance accounts for a substantial portion of its elimination, 3-desacetylvecuronium accumulates rapidly in patients with renal failure, leading to prolonged episodes of neuromuscular blockade and ICU-acquired weakness[1][2].

Experimental Methodologies & Self-Validating Protocols

To accurately characterize the in vitro properties of 3-desacetylvecuronium, researchers rely on highly specific, self-validating experimental frameworks.

In Vitro nAChR Binding via Patch-Clamp Electrophysiology

To investigate the direct pharmacological effect of 3-desacetylvecuronium without presynaptic or systemic confounding factors, adult muscle-type nAChRs are heterologously expressed in HEK293 cells[6].

  • Causality for Cell Line Selection: HEK293 cells inherently lack endogenous muscle-type nicotinic receptors. This provides a clean, zero-background environment to transfect and isolate the specific receptor kinetics of the adult muscle-type (α1β1εδ) nAChR[6].

Step-by-Step Protocol:

  • Transfection: Co-transfect HEK293 cells with plasmids encoding the α1, β1, ε, and δ subunits of the human nAChR alongside a fluorescent reporter (e.g., GFP) to identify successfully transfected cells.

  • Perfusion System Setup: Utilize a gravity-driven perfusion system for drug application[6].

    • Causality: Gravity perfusion ensures rapid, consistent, and laminar drug application while minimizing mechanical stress on the cell membrane. This is critical for maintaining the fragile high-resistance "gigaseal" required during whole-cell patch-clamp recording.

  • Electrophysiological Recording: Clamp the membrane potential at -60 mV. Apply acetylcholine (ACh) to trigger an inward current, followed by co-application of 3-desacetylvecuronium to measure competitive inhibition.

  • System Validation: The system is self-validating through reversibility testing. After recording the blockade, the drug is washed out with an extracellular solution. The assay is only considered valid if the subsequent ACh-induced current returns to ≥95% of the baseline, proving the antagonism is competitive and not an artifact of cell rundown.

LC-ESI-MS Quantification in Biological Matrices

Quantifying 3-desacetylvecuronium in in vitro tissue homogenates or plasma requires high-sensitivity mass spectrometry.

  • Causality for Ionization Strategy: As a quaternary ammonium compound, 3-desacetylvecuronium carries a permanent positive charge. Therefore, liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) operated in positive selected ion monitoring (SIM) mode is the optimal technique, yielding high sensitivity without the need for complex chemical derivatization[7].

Step-by-Step Protocol:

  • Sample Preparation: Perform protein precipitation on the biological sample using cold acetonitrile. Centrifuge at 14,000 x g to extract the unbound metabolite.

  • Chromatographic Separation: Inject the supernatant onto a Gemini® 5-µm C18 column[7]. Use a mobile phase consisting of 0.1% formic acid and acetonitrile at a flow rate of 0.700 mL/min[7].

    • Causality: The addition of an acidic modifier (formic acid) suppresses secondary interactions with residual silanols on the C18 column, dramatically improving peak shape and ionization efficiency for quaternary ammonium ions.

  • Mass Spectrometry Detection: Monitor the specific mass-to-charge (m/z) transitions for 3-desacetylvecuronium in positive SIM mode.

  • System Validation: A calibration curve must be generated using a stable isotope-labeled internal standard. The assay validates itself if the correlation coefficient (R²) is ≥0.999, with strict maintenance of the limit of detection (LOD) at 0.005 mg/L and the limit of quantitation (LOQ) at 0.010 mg/L[7].

LCMSWorkflow Sample Biological Sample (Plasma/Tissue) Prep Protein Precipitation (Acetonitrile) Sample->Prep Extraction LC HPLC Separation (C18 Column) Prep->LC Injection MS ESI-MS/MS (Positive SIM Mode) LC->MS Elution Quant Data Quantification (0.01 - 1.00 mg/L) MS->Quant Analysis

LC-ESI-MS workflow for the quantification of 3-desacetylvecuronium.

Quantitative Data Synthesis

The following table synthesizes the critical in vitro and pharmacokinetic parameters, contrasting the parent drug with its active metabolite to highlight the pharmacological shift post-deacetylation.

Pharmacological ParameterVecuronium (Parent)3-desacetylvecuronium (Metabolite)Clinical / Experimental Implication
Neuromuscular Blocking Potency 100% (Baseline)~80%[1][4]Highly active; capable of sustaining profound blockade independently.
EC50 (50% Neuromuscular Block) 102 ng/mL123 ng/mL[5]Slightly higher concentration required for equivalent receptor saturation.
Plasma Clearance 5.39 mL/kg/min3.51 mL/kg/min[5]Slower clearance dictates a prolonged duration of action in vivo.
Terminal Elimination Half-Life 34 min116 min[5]Over 3x longer half-life; primary driver of residual paralysis.
Steady-State Volume of Distribution 152 mL/kg254 mL/kg[5]Wider tissue distribution, requiring longer washout periods in assays.
Renal Clearance 0.58 mL/kg/min0.85 mL/kg/min[5]Higher reliance on renal pathways; dictates accumulation in renal failure.

Conclusion

The in vitro pharmacological profile of 3-desacetylvecuronium reveals a compound that, despite being a metabolite, possesses formidable neuromuscular blocking capabilities. Its 80% relative potency, combined with a significantly prolonged elimination half-life and reliance on renal clearance, makes it a critical variable in both clinical anesthesia and pharmacokinetic modeling. Utilizing robust, self-validating methodologies like heterologous nAChR patch-clamp electrophysiology and LC-ESI-MS ensures that drug development professionals can accurately track and mitigate the effects of this potent aminosteroid derivative.

References

  • Source: aneskey.
  • Source: openanesthesia.
  • The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268)
  • Source: sigmaaldrich.
  • Source: neuroyates.
  • Source: researchgate.
  • Source: wikipedia.

Sources

Foundational

The Metabolic Conversion of Vecuronium to 3-Desacetylvecuronium: Biochemical Pathways, Pharmacokinetics, and Clinical Implications

Executive Summary Vecuronium is an intermediate-acting, non-depolarizing aminosteroid neuromuscular blocking agent (NMBA) widely utilized to facilitate endotracheal intubation and mechanical ventilation. While the parent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vecuronium is an intermediate-acting, non-depolarizing aminosteroid neuromuscular blocking agent (NMBA) widely utilized to facilitate endotracheal intubation and mechanical ventilation. While the parent drug exhibits a highly predictable pharmacokinetic profile in healthy subjects, its clinical behavior in critically ill patients is heavily dictated by its biotransformation. This whitepaper provides an in-depth technical analysis of the hepatic deacetylation of vecuronium, the clinical threat posed by the accumulation of its active metabolite (3-desacetylvecuronium), and the bioanalytical workflows required to accurately quantify these compounds in clinical research.

Core Biochemical Pathway: Hepatic Deacetylation

Structurally, vecuronium is a monoquaternary aminosteroid featuring two ester (acetoxy) linkages at the 3- and 17-positions of its steroid nucleus. The primary metabolic clearance mechanism for vecuronium is deacetylation, which occurs via spontaneous chemical hydrolysis and, more significantly, through enzymatic cleavage mediated by hepatic carboxylesterases (CES)—predominantly the CES1 and CES2 isoforms located in the human liver 1.

This metabolic degradation yields three distinct metabolites:

  • 3-desacetylvecuronium: The major metabolite. The 3-acetoxy group is sterically exposed and highly labile to hepatic esterases.

  • 17-desacetylvecuronium: A minor metabolite formed via the cleavage of the 17-acetoxy group.

  • 3,17-bisdesacetylvecuronium: A secondary metabolite formed by the subsequent hydrolysis of either mono-desacetylated intermediate.

Mechanistic Causality & Potency: The neuromuscular blocking potency of aminosteroids is strictly dependent on the spatial orientation of the quaternary ammonium group relative to the ester linkages. Cleavage of the 3-acetyl group yields 3-desacetylvecuronium, a compound that remarkably retains approximately 80% of the parent drug's affinity for postsynaptic nicotinic acetylcholine receptors 2. Conversely, hydrolysis at the 17-position disrupts the critical pharmacophore required for receptor binding, rendering 17-desacetylvecuronium and 3,17-bisdesacetylvecuronium clinically inactive (<10% potency).

VecuroniumMetabolism Vecuronium Vecuronium (Parent Aminosteroid) HepaticCES Hepatic Carboxylesterases (CES1 / CES2) Vecuronium->HepaticCES Hepatic Uptake & Hydrolysis Metabolite3 3-desacetylvecuronium (Active: ~80% Potency) HepaticCES->Metabolite3 3-position Deacetylation (Major) Metabolite17 17-desacetylvecuronium (Inactive: <10% Potency) HepaticCES->Metabolite17 17-position Deacetylation (Minor) Metabolite3_17 3,17-bisdesacetylvecuronium (Inactive) Metabolite3->Metabolite3_17 17-position Deacetylation Metabolite17->Metabolite3_17 3-position Deacetylation

Figure 1: Hepatic carboxylesterase-mediated deacetylation pathways of vecuronium.

Pharmacokinetics and the ICU Conundrum

In healthy subjects, vecuronium is cleared efficiently: 40–50% is excreted unchanged in the bile, 20–30% is excreted in the urine, and the remainder undergoes hepatic metabolism. However, the pharmacokinetic profile of 3-desacetylvecuronium is fundamentally different; it is highly dependent on renal excretion.

In the Intensive Care Unit (ICU), off-label prolonged infusions of NMBAs are frequently used to manage acute respiratory distress syndrome (ARDS) or prevent ventilator asynchrony 3. If an ICU patient develops acute kidney injury (AKI) or has pre-existing renal failure, the clearance of 3-desacetylvecuronium plummets. Because it retains 80% of the parent drug's potency, the accumulation of this metabolite creates a "reservoir effect," resulting in profound, prolonged neuromuscular blockade that can persist for days after the vecuronium infusion is terminated.

Quantitative Data Summary
Pharmacokinetic PropertyVecuronium (Parent)3-desacetylvecuronium (Metabolite)
Molecular Status Parent DrugPrimary Active Metabolite
Neuromuscular Potency 100% (Reference Standard)~80% of Parent Potency
Primary Elimination Route Biliary (40-50%)Renal
Clinical Concern Standard Blockade ManagementSevere Accumulation in Renal Failure
Receptor Affinity Nicotinic AChR (High)Nicotinic AChR (High)

Experimental Protocol: LC-MS/MS Quantification

To accurately study the pharmacokinetics of vecuronium and 3-desacetylvecuronium, robust bioanalytical methods are required. As an application scientist, I emphasize that analytical trustworthiness relies on creating a self-validating system . The following LC-MS/MS protocol ensures that ex vivo degradation does not skew clinical pharmacokinetic data.

Step-by-Step Methodology

Step 1: Plasma Collection & Stabilization

  • Action: Draw blood into EDTA tubes, place immediately on ice, centrifuge at 4°C, and acidify the separated plasma (e.g., with 0.1 M HCl) to a pH of ~3.0.

  • Causality: Vecuronium undergoes spontaneous chemical deacetylation at physiological pH and temperature. Acidification instantly halts both spontaneous hydrolysis and residual ex vivo esterase activity, locking the in vivo concentration profile.

Step 2: Internal Standard (IS) Addition

  • Action: Spike the acidified plasma with a stable isotopically labeled analog (e.g., Vecuronium-d3).

  • Causality: The IS acts as the self-validating core of the assay. By adding it before extraction, it corrects for variable extraction recoveries and accounts for ion suppression matrix effects during mass spectrometry. Any degradation or loss applies equally to the analyte and the IS, preserving the quantitative ratio.

Step 3: Weak Cation Exchange (WCX) Solid-Phase Extraction

  • Action: Load the plasma onto a WCX SPE cartridge. Wash with high-organic solvents (e.g., 100% methanol) and elute with a high-ionic-strength acidic buffer (e.g., 5% formic acid in methanol).

  • Causality: Vecuronium and its metabolites are quaternary ammonium compounds, meaning they carry a permanent positive charge regardless of pH. WCX selectively binds these cations while washing away neutral lipids and acidic plasma proteins, yielding a highly purified extract that prevents ion suppression.

Step 4: LC-MS/MS Analysis

  • Action: Inject the extract onto a C18 reversed-phase column using a gradient of water/acetonitrile containing 0.1% formic acid. Detect using Electrospray Ionization Positive (ESI+) mode via Multiple Reaction Monitoring (MRM).

  • Causality: ESI+ is the gold standard here because quaternary ammoniums are pre-ionized in solution. MRM isolates specific precursor-to-product ion transitions, providing the exceptional signal-to-noise ratio (pg/mL sensitivity) required to track the terminal elimination phase of 3-desacetylvecuronium in patients with renal failure.

ExperimentalWorkflow Step1 1. Plasma Collection & Acidification (Prevent Hydrolysis) Step2 2. Internal Standard Addition (Vecuronium-d3) Step1->Step2 Step3 3. WCX Solid-Phase Extraction (Isolate Cations) Step2->Step3 Step4 4. LC-MS/MS (ESI+ MRM Mode) Step3->Step4 Step5 5. PK Data Analysis Step4->Step5

Figure 2: LC-MS/MS workflow for quantifying vecuronium and its metabolites.

References

  • Metabolic Barrier of the Gastrointestinal Tract - ResearchGate Source: ResearchGate URL
  • Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key Source: Anesthesia Key URL
  • Source: National Institutes of Health (NIH)

Sources

Protocols & Analytical Methods

Method

LC-MS/MS protocol for quantification of desacetylvecuronium bromide in urine

Target Audience: Researchers, Forensic Toxicologists, and Clinical Pharmacokineticists Methodology: Weak Cation Exchange (WCX) Solid-Phase Extraction coupled with LC-ESI-MS/MS Scientific Rationale & Target Selection Vecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Forensic Toxicologists, and Clinical Pharmacokineticists Methodology: Weak Cation Exchange (WCX) Solid-Phase Extraction coupled with LC-ESI-MS/MS

Scientific Rationale & Target Selection

Vecuronium bromide is a potent aminosteroidal non-depolarizing neuromuscular blocking agent (NMBA) frequently utilized in surgical and critical care settings. In both clinical pharmacokinetics and forensic toxicology, direct quantification of the parent vecuronium molecule in biological matrices is highly problematic due to its rapid in vivo and ex vivo degradation (1)[1].

Causality Insight: Vecuronium undergoes rapid spontaneous and hepatic esterase-mediated hydrolysis at the 3-position to form 3-desacetylvecuronium (3-OH-VEC). Because 3-desacetylvecuronium exhibits a significantly longer half-life, retains up to 80% of the parent drug's neuromuscular blocking activity, and is predominantly excreted via the renal pathway, it serves as the most reliable biomarker for vecuronium administration (2)[2]. Monitoring the parent drug alone often leads to false negatives, whereas targeting the 3-desacetyl metabolite ensures analytical trustworthiness.

Metabolism VEC Vecuronium (Parent Drug) MET 3-Desacetylvecuronium (Active Metabolite) VEC->MET Hepatic Esterases / Spontaneous Hydrolysis EXC Renal Excretion (Target Matrix: Urine) MET->EXC Glomerular Filtration

Fig 1. Hydrolytic degradation of vecuronium to its primary active urinary metabolite.

Mechanistic Principles of the Workflow

Analyzing aminosteroidal NMBAs presents unique chromatographic and extraction challenges because 3-desacetylvecuronium possesses a permanently charged quaternary ammonium group and a tertiary amine (3)[3].

  • Extraction via Weak Cation Exchange (WCX): Traditional reversed-phase solid-phase extraction (SPE) yields poor recovery for permanently charged cations. By utilizing a Weak Cation Exchange (WCX) sorbent containing carboxylic acid functional groups, the positively charged 3-desacetylvecuronium is strongly retained at neutral pH (pH ~7.2). Elution is achieved by dropping the pH with formic acid, which neutralizes the sorbent's carboxylic groups, breaking the ionic bond and releasing the target analyte (2)[2].

  • Chromatographic Focus: A C18 column is used with a highly acidic mobile phase (0.1% formic acid) to ensure the tertiary amine is fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, which are the primary cause of peak tailing in steroidal amine analysis (1)[1].

Materials and Reagents

  • Target Analyte: 3-Desacetylvecuronium (Reference Standard).

  • Internal Standard (IS): Pancuronium bromide or Ambenonium (3)[3].

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), 0.1 M Phosphate Buffer (pH 7.2).

  • SPE Cartridges: Weak Cation Exchange (WCX) mixed-mode SPE columns (e.g., 30 mg/3 mL).

  • Analytical Column: C18 column (e.g., Phenomenex Gemini 150 x 2.0 mm, 5 µm) (1)[1].

Experimental Protocols

SPE_Workflow S1 1. Sample Preparation 1 mL Urine + 2 mL 0.1M Phosphate Buffer (pH 7.2) S2 2. WCX Cartridge Conditioning 3 mL MeOH → 3 mL H2O → 1 mL Buffer S1->S2 S3 3. Sample Loading Apply at 1 mL/min (Cation Exchange) S2->S3 S4 4. Interference Wash Buffer → MeOH/Buffer (2:1) → 100% MeOH S3->S4 S5 5. Target Elution 2 mL 2% Formic Acid in Methanol S4->S5 S6 6. Reconstitution Dry under N2, reconstitute in Mobile Phase A S5->S6

Fig 2. Weak Cation Exchange (WCX) SPE workflow for quaternary ammonium compounds.

Protocol A: Solid-Phase Extraction (SPE)
  • Sample Preparation: Aliquot 1.0 mL of human urine into a clean centrifuge tube. Add 100 µL of Internal Standard (e.g., Pancuronium, 1.0 µg/mL). Dilute with 2.0 mL of 0.1 M Phosphate Buffer (pH 7.2) to normalize the pH and disrupt protein binding (1)[1]. Vortex for 30 seconds and centrifuge at 3000 rpm for 10 minutes to remove particulates.

  • Cartridge Conditioning: Mount WCX SPE cartridges onto a vacuum manifold. Condition with 3.0 mL of Methanol, followed by 3.0 mL of deionized water, and 1.0 mL of 0.1 M Phosphate Buffer (pH 7.2). Crucial Step: Do not allow the sorbent bed to dry out before sample loading to maintain active binding sites.

  • Sample Loading: Apply the buffered urine sample to the cartridge. Maintain a slow flow rate (approx. 1 mL/min) to ensure optimal interaction between the quaternary amine and the carboxylate groups of the sorbent.

  • Washing Strategy: Wash with 2.0 mL of 0.1 M Phosphate Buffer (pH 7.2) to remove aqueous-soluble matrix components. Follow with 2.0 mL of Methanol/Phosphate Buffer (2:1, v/v) and finally 2.0 mL of 100% Methanol to remove neutral and acidic lipophilic interferences (1)[1]. Dry the column under full vacuum for 5 minutes.

  • Elution: Elute the target analytes with 2.0 mL of 2% Formic Acid in Methanol. Mechanistic Note: The low pH neutralizes the WCX sorbent, breaking the ionic bond with the permanently charged quaternary ammonium group.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% FA in Water), vortex, and transfer to an autosampler vial.

Protocol B: LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Linear gradient to 90% B

    • 5.0 - 6.5 min: Hold at 90% B

    • 6.5 - 6.6 min: Return to 10% B

    • 6.6 - 10.0 min: Re-equilibration at 10% B

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data & MRM Transitions

Table 1: Optimized MRM Transitions and Validation Parameters (1)[1], (2)[2].

AnalytePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)LLOQ (ng/mL)Linear Range (ng/mL)
3-Desacetylvecuronium 515.3 [M]+258.3 (Quantifier)2510.010.0 - 1000.0
356.4 (Qualifier)20
Vecuronium (Parent) 557.3 [M]+279.3 (Quantifier)2510.010.0 - 1000.0
398.3 (Qualifier)20
Pancuronium (IS) 573.4 [M]+287.3 (Quantifier)25N/AN/A

Expert Insights & Troubleshooting (Self-Validating Systems)

  • Matrix Effects (Ion Suppression): Urine contains high concentrations of endogenous salts and phospholipids. Self-Validating Check: Perform a post-column infusion experiment. If ion suppression is observed at the retention time of 3-desacetylvecuronium, increase the retention time by using a shallower gradient or switch to a biphenyl column, which offers alternative pi-pi interactions for steroidal structures.

  • Analyte Adsorption (The "Sticky" Steroid Effect): Quaternary ammonium compounds readily adsorb to active silanol groups on standard borosilicate glass surfaces. Self-Validating Check: If standard curve linearity drops off at the low end (<20 ng/mL) or if carryover is detected in blank injections, immediately switch to silanized glass or high-recovery polypropylene autosampler vials.

  • In-Source Fragmentation: Aminosteroidal NMBAs are highly prone to in-source fragmentation. Carefully optimize the capillary voltage and desolvation temperature to maintain the intact [M]+ precursor ion (m/z 515.3) rather than generating premature fragments before the first quadrupole (1)[1].

References

  • Title: Quantitative analysis of the aminosteroidal non-depolarizing neuromuscular blocking agent vecuronium by LC-ESI-MS: A Postmortem Investigation Source: Journal of Analytical Toxicology / PubMed URL
  • Title: Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS Source: Legal Medicine / UMIN URL
  • Title: Identification and quantitation of six non-depolarizing neuromuscular blocking agents by LC-MS in biological fluids Source: Journal of Analytical Toxicology / PubMed URL

Sources

Application

Application Note: Synthesis, Purification, and Characterization of 3-Desacetylvecuronium Bromide Reference Standards

Target Audience: Analytical Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Clinical Significance Vecuronium bromide is a potent, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Clinical Significance

Vecuronium bromide is a potent, intermediate-acting aminosteroidal non-depolarizing neuromuscular blocking agent widely used in surgical anesthesia and intensive care[1]. During manufacturing, storage, and in vivo metabolism, vecuronium is susceptible to degradation, primarily yielding 3-desacetylvecuronium bromide (also known as ORG 7268 or Vecuronium EP Impurity F)[2].

Unlike many inactive drug metabolites, 3-desacetylvecuronium retains approximately 80% of the neuromuscular blocking activity of the parent drug[1]. In patients with chronic renal failure (CRF) or those receiving prolonged infusions in the ICU, this active metabolite can accumulate, leading to prolonged and unpredictable paralysis[3]. Consequently, the synthesis of high-purity (>99%) 3-desacetylvecuronium bromide reference standards is critical for both pharmacopeial compliance (API batch release)[2] and clinical pharmacokinetic monitoring[4].

Mechanistic Insights: The Chemistry of Selective Deacetylation

To synthesize 3-desacetylvecuronium, one could theoretically perform a complex de novo multi-step synthesis from steroidal precursors like epiandrosterone. However, a far more efficient approach leverages the selective, partial hydrolysis of the commercially available Vecuronium Bromide API.

The Causality of Selective Hydrolysis: Vecuronium possesses two ester groups: a 3α-acetate and a 17β-acetate. Under standard saponification conditions, both esters would rapidly hydrolyze to form the inactive desdiacetylvecuronium. However, the 3α-acetate is uniquely labile due to intramolecular catalysis . The adjacent basic piperidine ring at the 2β-position acts as an internal general base/nucleophile. When the environment is mildly alkaline (unprotonating the tertiary amine), this 2-piperidine nitrogen facilitates the nucleophilic attack of water specifically on the 3-acetate carbonyl[5].

Because the 17β-acetate lacks this neighboring group participation, its hydrolysis rate is significantly slower. This specific structural vulnerability is the exact reason vecuronium cannot be formulated as an aqueous solution and must be supplied as a lyophilized powder[5]. By carefully controlling the pH and temperature, we can exploit this mechanism to arrest the degradation pathway precisely at the mono-deacetylated Impurity F stage.

Pathway VEC Vecuronium Bromide (3,17-diacetate) DES3 3-Desacetylvecuronium (Impurity F) VEC->DES3 Rapid Hydrolysis (2β-Piperidine Catalyzed) DES17 17-Desacetylvecuronium VEC->DES17 Slow Hydrolysis (Uncatalyzed) DES3_17 Desdiacetylvecuronium DES3->DES3_17 Slow Hydrolysis DES17->DES3_17 Rapid Hydrolysis

Fig 1: Degradation pathway of Vecuronium highlighting the kinetically favored formation of 3-Desacetylvecuronium.

Experimental Workflow and Protocols

The production of the reference standard requires a self-validating system: controlled synthesis, orthogonal solid-phase extraction (SPE) cleanup, and high-resolution preparative chromatography.

Workflow N1 Vecuronium Bromide API N2 Controlled Alkaline Hydrolysis (Borate Buffer pH 8.5, 20°C) N1->N2 N3 Reaction Quench (Adjust to pH 5.5) N2->N3 N4 Weak Cation Exchange (WCX) SPE (Isolate Quaternary Amines) N3->N4 N5 Preparative HPLC Purification (C18, Ammonium Formate / MeCN) N4->N5 N6 Lyophilization N5->N6 N7 3-Desacetylvecuronium Bromide (Reference Standard >99%) N6->N7

Fig 2: End-to-end workflow for the synthesis and purification of 3-Desacetylvecuronium Bromide.

Protocol A: Controlled Selective Hydrolysis
  • Preparation: Dissolve 1.0 g of Vecuronium Bromide API in 50 mL of 0.1 M sodium borate buffer adjusted to pH 8.5.

  • Incubation: Stir the solution continuously at 20°C. Note: Exceeding 25°C or pH 9.0 will trigger secondary hydrolysis of the 17-acetate.

  • In-Process Control (IPC): Monitor the reaction via analytical HPLC (UV 210 nm) every 30 minutes. The reaction is deemed complete when the vecuronium peak area drops below 5% and the 3-desacetylvecuronium peak plateaus (typically 2–4 hours).

  • Quenching: Immediately quench the reaction by adjusting the pH to 5.5 using 0.1 M hydrochloric acid. This protonates the 2-piperidine ring, halting the intramolecular catalysis[5].

Protocol B: Weak Cation Exchange (WCX) Solid-Phase Extraction

Rationale: Vecuronium and its metabolites contain a permanent quaternary ammonium cation at the 16-position. Strong cation exchange (SCX) resins bind these molecules too tightly, requiring harsh elution conditions that degrade the 17-acetate. Weak cation exchange (carboxylic acid) SPE allows for selective retention and mild elution[4].

  • Conditioning: Condition a carboxylic acid WCX SPE cartridge (e.g., CUCCX1) with 3 mL methanol, followed by 3 mL deionized water, and 2 mL of 0.1 M phosphate buffer (pH 7.2)[4].

  • Loading: Dilute the quenched reaction mixture 1:1 with 0.1 M phosphate buffer (pH 7.2) and load onto the column at a flow rate of 1 mL/min[4].

  • Washing: Wash neutral and anionic impurities with 2 mL of 0.1 M phosphate buffer (pH 7.2), followed by 2 mL of 2:1 methanol/phosphate buffer, and finally 2 mL of pure methanol[4]. Dry under vacuum for 5 minutes.

  • Elution: Elute the target steroidal amines using 5 mL of methanol containing 1% HCl[4]. Evaporate the eluate under a gentle nitrogen stream at 35°C and reconstitute in 20 mM ammonium formate (pH 5.5).

Protocol C: Preparative HPLC Purification
  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium formate buffer (pH 5.5). Rationale: The formate buffer provides essential ion-pairing to prevent peak tailing of the quaternary ammonium cation, ensuring sharp peak resolution[4].

  • Mobile Phase B: Acetonitrile containing 0.01% triethylamine[4].

  • Gradient: 15% B to 70% B over 20 minutes.

  • Collection & Lyophilization: Collect the fraction corresponding to 3-desacetylvecuronium (identified via at-line MS or prior analytical standard injection). Pool the fractions, remove acetonitrile under reduced pressure, and lyophilize the aqueous remainder for 48 hours to yield a white powder.

Analytical Characterization and Data Presentation

To certify the material as a Reference Standard, it must undergo rigorous structural and purity elucidation[2]. The table below summarizes the target quantitative data for validation.

Analytical ParameterSpecification / Target ValueMethodology / Rationale
Chemical Name 3-Desacetylvecuronium BromideIUPAC Nomenclature
Molecular Formula C32H55BrN2O3High-Resolution Mass Spectrometry[2]
Accurate Mass (Salt) 594.3396 m/zESI-TOF MS (Positive Ion Mode)[6]
Chromatographic Purity ≥ 99.0%HPLC-UV at 210 nm (Area Normalization)
Identity Confirmation Conforms to structure1H and 13C NMR (Loss of one acetate methyl singlet at ~2.0 ppm compared to Vecuronium)
Physical Appearance White to off-white powderVisual Inspection

References

  • [2] ChemicalCell. Vecuronium Bromide EP Impurity F (CAS NO 18668-29-6) Reference Standard Application. Retrieved from: [Link]

  • [1] OpenAnesthesia. Nondepolarizing Neuromuscular Blocking Agents: Pharmacology and Metabolism. Retrieved from: [Link]

  • [5] Washington University / Clinical Pharmacology. Pharmacology of Muscle Relaxants and Their Antagonists (Chapter 13). Retrieved from:[Link]

  • [4] Oxford Academic. Quantitative Analysis of the Aminosteroidal Non-Depolarizing Neuromuscular Blocking Agent Vecuronium by LC-ESI-MS: A Postmortem Investigation. Retrieved from: [Link]

  • [3] NeuroYates. Pharmacology of neuromuscular blocking drugs. Retrieved from: [Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pathways and Bioanalytical Protocols for Desacetylvecuronium Bromide

Introduction & Clinical Significance Vecuronium bromide is a potent, aminosteroidal non-depolarizing neuromuscular blocking agent (NMBA) frequently utilized to facilitate mechanical ventilation and surgical muscle relaxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Significance

Vecuronium bromide is a potent, aminosteroidal non-depolarizing neuromuscular blocking agent (NMBA) frequently utilized to facilitate mechanical ventilation and surgical muscle relaxation[1]. In vivo, vecuronium undergoes rapid hepatic metabolism to form its primary active metabolite, 3-desacetylvecuronium (often referred to as OHVEC), alongside minor metabolites such as 17-desacetylvecuronium and 3,17-bisdesacetylvecuronium[2].

Because 3-desacetylvecuronium retains approximately 80% of the neuromuscular blocking potency of the parent compound, its accumulation in patients with compromised renal or hepatic function can lead to severe, prolonged paralysis[3]. Consequently, precise quantification of this metabolite in biological matrices (plasma, whole blood, and urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a critical requirement for pharmacokinetic profiling, therapeutic monitoring, and forensic toxicology[1].

Mechanistic Insights into Ionization and Fragmentation

Ionization Causality

Desacetylvecuronium features a bulky steroidal backbone and a quaternary ammonium group (specifically, a 1-methylpiperidin-1-ium moiety at the 16-position)[3]. Because the molecule carries a permanent positive charge in solution, it does not rely on protonation within the electrospray ionization (ESI) source to become ionized. Operating the mass spectrometer in positive ESI mode directly yields a pre-formed, highly abundant molecular cation [M]+ at m/z 515.3, rather than a conventional [M+H]+ pseudo-molecular ion[1].

Fragmentation Pathways

When subjected to Collision-Induced Dissociation (CID) in the collision cell, the m/z 515.3 precursor ion undergoes predictable, structurally diagnostic fragmentation driven by the relief of steric strain and charge stabilization[1].

  • m/z 356.4 (Primary Product Ion) : This dominant fragment is formed via the neutral loss of the bulky piperidine ring combined with the loss of a water molecule. The cleavage relieves significant steric strain on the steroidal backbone, making it the most reliable transition for trace-level quantitation[1].

  • m/z 258.3 (Secondary Product Ion) : This ion results from a deeper, high-energy cleavage of the steroidal core itself (backbone fragmentation)[1].

  • m/z 100.1 / 98.0 (Diagnostic Low-Mass Ions) : These low-mass fragments correspond directly to the cleaved methylpiperidine moieties[2]. Because the nitrogen atom of the piperidine ring is highly efficient at stabilizing the positive charge, this fragment is highly abundant at elevated collision energies.

Fragmentation A 3-desacetylvecuronium Precursor Ion: m/z 515.3 [M]+ B Product Ion m/z 356.4 (Quantitation) A->B - Piperidine - H2O C Product Ion m/z 258.3 (Confirmation) A->C Steroid Core Cleavage D Product Ion m/z 100.1 (Methylpiperidine) A->D Piperidine Cleavage

Mass spectrometry fragmentation pathway of 3-desacetylvecuronium (m/z 515.3).

Self-Validating Extraction Protocol: Weak Cation Exchange (WCX)

Historically, quaternary ammonium NMBAs were extracted using liquid-liquid extraction (LLE) with iodide ion-pairing agents[4]. However, Solid Phase Extraction (SPE) utilizing a Weak Cation Exchange (WCX) resin provides a superior, self-validating mechanism that drastically reduces matrix effects[2].

The Causality of WCX: WCX sorbents are functionalized with carboxylic acid groups. At a physiological pH (pH ~7.4), these groups are fully deprotonated and anionic. The permanently cationic 3-desacetylvecuronium binds to the sorbent via an exceptionally strong electrostatic interaction. This allows the analyst to aggressively wash the sorbent with 100% organic solvents (e.g., methanol) to strip away neutral lipids and proteins without risking analyte loss. Elution is strictly controlled by dropping the pH below the sorbent's pKa (~4.8) using 5% formic acid. This neutralizes the sorbent's charge, cleanly releasing the drug[2]. This creates a self-validating system where recovery is governed entirely by predictable acid-base chemistry.

Step-by-Step WCX-SPE Protocol
  • Sample Pre-treatment : Aliquot 200 µL of plasma into a clean microcentrifuge tube. Add 10 µL of Internal Standard (e.g., Pancuronium or D4-vecuronium). Add 200 µL of 4% Phosphoric acid ( H3​PO4​ ) to disrupt protein-drug binding.

  • Conditioning : Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade water through the WCX cartridge to activate the sorbent bed.

  • Loading : Load the pre-treated sample mixture onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing : Wash the cartridge with 1 mL of Water, followed by 1 mL of 100% Methanol. (Note: The electrostatic bond retains the analyte during the organic wash).

  • Elution : Elute the target analytes with 1 mL of 5% Formic Acid in Methanol into a clean collection tube.

  • Reconstitution : Evaporate the eluate under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A.

Workflow S1 1. Sample Aliquot & IS Addition (Plasma/Urine) S2 2. Protein Disruption (4% Phosphoric Acid) S1->S2 S3 3. WCX SPE Loading (Electrostatic Binding) S2->S3 S4 4. Aggressive Washing (Water -> 100% Methanol) S3->S4 S5 5. pH-Triggered Elution (5% Formic Acid in MeOH) S4->S5 S6 6. Evaporation & Reconstitution (Mobile Phase A) S5->S6 S7 7. LC-ESI-MS/MS Analysis (Positive MRM Mode) S6->S7

WCX-SPE and LC-MS/MS bioanalytical workflow for 3-desacetylvecuronium.

LC-MS/MS Analytical Conditions

Chromatography Parameters
  • Analytical Column : Phenomenex Gemini C18 (5 µm, 150 x 2.0 mm) or equivalent high-efficiency column[1].

  • Mobile Phase A : 5 mM Ammonium Formate buffer (pH 3.0)[5].

  • Mobile Phase B : Acetonitrile containing 0.1% Formic Acid[1].

  • Gradient Program : Initial hold at 10% B for 0.5 min; linear ramp to 90% B over 4.0 min; hold at 90% B for 2.0 min; return to 10% B and re-equilibrate for 2.5 min.

  • Flow Rate : 0.5 mL/min.

  • Injection Volume : 5 µL.

Mass Spectrometry Parameters
  • Ionization Mode : Positive Electrospray Ionization (ESI+)[1].

  • Acquisition Mode : Multiple Reaction Monitoring (MRM)[2].

  • Capillary Voltage : 3.0 kV[5].

  • Desolvation Temperature : 350°C[5].

  • Desolvation Gas Flow : 12 L/min[5].

Quantitative Data Summary

Table 1: MRM Transitions and MS Parameters for Vecuronium and Metabolites

AnalytePrecursor Ion (m/z)Quantitation Ion (m/z)Confirmation Ion (m/z)Fragmentor Voltage (V)Collision Energy (eV)
3-desacetylvecuronium 515.3[M]+356.4258.311025 / 35
Vecuronium 557.3 [M]+398.3279.311025 / 35
Pancuronium (IS) 286.4 [M]++247.2430.211020 / 30

(Note: Pancuronium is a bisquaternary compound, hence the doubly charged precursor ion[1].)

References

  • Quantitative Analysis of the Aminosteroidal Non-Depolarizing Neuromuscular Blocking Agent Vecuronium by LC-ESI-MS: A Postmortem Source: oup.com URL: [Link]

  • Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS Source: researchgate.net URL: [Link]

  • Predictive stability, novel HPLC-MS analysis and semi-automatic compounding process for the emergency implementation of a production line of pancuronium in injectable solution Source: nih.gov URL:[Link]

  • Gas chromatographic-mass spectrometric assay for rocuronium with potential for quantifying its metabolite, 17-desacetylrocuronium, in human plasma Source: researchgate.net URL:[Link]

Sources

Application

Application Note: In Vivo Experimental Models for Evaluating 3-Desacetylvecuronium Bromide Toxicity

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Clinical Rationale Vecuronium bromide is a widely used intermediate-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Clinical Rationale

Vecuronium bromide is a widely used intermediate-acting, non-depolarizing neuromuscular blocking agent (NMBA). During hepatic metabolism, vecuronium is deacetylated into three potential metabolites, the most clinically significant being 3-desacetylvecuronium [1]. Unlike other metabolites, 3-desacetylvecuronium retains approximately 80% of the neuromuscular blocking potency of its parent compound[2].

In healthy patients, this metabolite is efficiently cleared. However, in critically ill patients—particularly those in the Intensive Care Unit (ICU) with renal or hepatic impairment—3-desacetylvecuronium accumulates[3]. This accumulation leads to prolonged neuromuscular blockade, persistent paralysis, and ICU-acquired weakness[3][4]. Developing robust in vivo experimental models to test the toxicity, pharmacokinetics (PK), and pharmacodynamics (PD) of 3-desacetylvecuronium is critical for evaluating reversal agents (e.g., Sugammadex) and understanding NMBA-induced myopathy.

Mechanistic Overview of Toxicity

3-desacetylvecuronium exerts its toxicological effect via competitive antagonism at the postsynaptic nicotinic acetylcholine receptors (nAChR) located at the neuromuscular junction (NMJ)[1][2]. By binding to the α -subunits of the nAChR, it prevents acetylcholine from opening the ion channel, thereby halting muscle membrane depolarization[2]. Because its terminal elimination half-life is significantly longer than that of vecuronium, repeated dosing or continuous infusions result in a cumulative effect that outlasts the parent drug's clinical duration[5].

MOA A Vecuronium Bromide (Parent Drug) B Hepatic Metabolism (Deacetylation) A->B C 3-Desacetylvecuronium (Active Metabolite) B->C D Renal Clearance (Impaired in ICU/Renal Failure) C->D F Competitive Antagonism at Postsynaptic nAChR C->F E Accumulation in Plasma D->E Renal Failure E->F G Prolonged Neuromuscular Blockade / Paralysis F->G

Fig 1. Metabolic pathway and nAChR blockade mechanism of 3-desacetylvecuronium.

Pharmacokinetic & Pharmacodynamic Profiling

To contextualize the experimental design, researchers must understand the baseline pharmacokinetic differences between the parent drug and its active metabolite. The table below summarizes the quantitative PK/PD parameters derived from human volunteer studies[3].

Pharmacokinetic/Pharmacodynamic ParameterVecuronium Bromide3-Desacetylvecuronium
Relative Potency 100% (Reference)~80%
Plasma Clearance (mL/kg/min) 5.39 (5.04–7.19)3.51 (2.11–6.57)
Steady-State Volume of Distribution (mL/kg) 152 (111–170)254 (215–410)
Terminal Elimination Half-Life (min) 34 (25–61)116 (44–672)
Renal Clearance (mL/kg/min) 0.58 (0.16–0.66)0.85 (0.15–1.24)
Primary Route of Elimination Hepatic (Biliary)Renal / Hepatic

Data summarized from Caldwell et al., 1994. Note the significantly prolonged terminal half-life and expanded volume of distribution for 3-desacetylvecuronium.

Selection of In Vivo Experimental Models

Choosing the correct in vivo model relies on the specific research question:

  • The Feline Phrenic Nerve-Hemidiaphragm & Renal Ligation Model:

    • Causality & Rationale: Cats possess a hepatic and biliary excretion system that closely mirrors human NMBA metabolism[6]. By performing bilateral ligation of the renal pedicles in this model, researchers can accurately simulate the ICU-acquired renal failure that leads to 3-desacetylvecuronium toxicity[7].

  • The Murine/Rat Sciatic Nerve-Tibialis Anterior Model:

    • Causality & Rationale: The tibialis anterior muscle is predominantly composed of fast-twitch fibers, which exhibit a sensitivity to non-depolarizing NMBAs highly comparable to the human adductor pollicis[8]. This makes the rat model the gold standard for high-throughput, reproducible Train-of-Four (TOF) pharmacodynamic monitoring.

Step-by-Step Experimental Protocol: Neuromuscular Blockade Assay

The following protocol details the Rat Sciatic Nerve-Tibialis Anterior Model for evaluating 3-desacetylvecuronium toxicity. This protocol is designed as a self-validating system : baseline stabilization criteria and internal controls ensure that any observed fade or blockade is strictly drug-induced, rather than an artifact of surgical trauma or tissue degradation.

Phase 1: Preparation and Surgical Setup
  • Anesthesia & Airway Management: Induce anesthesia using intraperitoneal urethane (1.2 g/kg) or a ketamine/xylazine cocktail. Causality: Urethane is preferred for non-recovery NMJ studies as it preserves neuromuscular transmission and autonomic reflexes better than volatile anesthetics. Perform a tracheostomy and mechanically ventilate the animal to prevent hypoxia-induced NMJ failure.

  • Vascular Access: Cannulate the jugular vein for the intravenous (IV) infusion of 3-desacetylvecuronium and the carotid artery for continuous invasive blood pressure monitoring.

  • Nerve-Muscle Isolation: Secure the animal's hind limb. Expose the sciatic nerve at the thigh level and the tibialis anterior muscle tendon at the ankle. Sever the tendon and attach it to an isometric force transducer using a non-stretch silk suture.

Phase 2: Pharmacodynamic Calibration (Self-Validation)
  • Resting Tension Calibration: Apply a resting preload tension of 20–50g to the muscle. Causality: According to the Frank-Starling mechanism of skeletal muscle, this specific preload ensures optimal actin-myosin cross-bridge overlap, yielding the maximal and most reproducible baseline single-twitch tension.

  • Nerve Stimulation: Place bipolar platinum electrodes on the isolated sciatic nerve. Submerge the exposed tissue in warm mineral oil (37°C) to prevent drying and temperature-dependent enzymatic degradation.

  • Baseline Stabilization: Apply a Train-of-Four (TOF) stimulation (four supramaximal square-wave pulses of 0.2 ms duration at 2 Hz, repeated every 15 seconds). Wait for a 15-minute stabilization period. Validation Check: The preparation is only deemed valid if the TOF ratio (T4/T1) remains 0.98 with less than 5% variance in T1 amplitude over the 15 minutes.

Phase 3: Drug Administration and Monitoring
  • Dosing: Administer 3-desacetylvecuronium via the jugular cannula. For toxicity/accumulation studies, utilize a continuous infusion pump (e.g., 10–20 μ g/kg/min) rather than a single bolus, simulating ICU continuous administration[4].

  • Data Acquisition: Continuously record the T1 depression (onset of block) and the TOF fade. Toxicity is quantified by the time required for spontaneous recovery from 25% to 75% of baseline twitch height (the Recovery Index) after infusion cessation[5].

  • Pharmacokinetic Sampling: Draw 0.2 mL arterial blood samples at predetermined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes post-infusion). Centrifuge immediately and store plasma at -80°C for subsequent GC-MS analysis to correlate plasma concentration with the degree of paralysis[3][6].

Workflow S1 Step 1: Animal Preparation (Anesthesia & Tracheostomy) S2 Step 2: Surgical Isolation (Sciatic Nerve & Tibialis Anterior) S1->S2 S3 Step 3: Baseline Monitoring (Train-of-Four Stabilization) S2->S3 S4 Step 4: Drug Administration (IV Infusion of 3-desacetylvecuronium) S3->S4 S5 Step 5: Pharmacodynamic Recording (Twitch Tension & Recovery Index) S4->S5 S6 Step 6: Pharmacokinetic Sampling (Plasma GC-MS Analysis) S4->S6 S5->S6

Fig 2. In vivo experimental workflow for testing neuromuscular blockade toxicity.

Data Interpretation and Self-Validating Controls

When analyzing the data, the presence of TOF fade (where the fourth twitch is significantly weaker than the first) confirms that 3-desacetylvecuronium acts competitively at the presynaptic nAChR to inhibit acetylcholine mobilization, a hallmark of non-depolarizing toxicity[2].

To ensure the trustworthiness of the toxicity data, researchers must include a Vehicle Control Group (receiving only saline infusion) to prove that prolonged paralysis is not due to muscle fatigue over the hours-long experiment. Furthermore, administering a known reversal agent (e.g., Neostigmine or Sugammadex) at the end of the toxicity phase should rapidly restore the TOF ratio to 0.9, validating that the nAChR receptors were functionally intact and the blockade was entirely drug-mediated[8][9].

References

  • Caldwell JE, Szenohradszky J, Segredo V, Wright PM, McLoughlin C, Sharma ML, Gruenke LD, Fisher DM, Miller RD. "The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers." J Pharmacol Exp Ther. 1994 Sep;270(3):1216-22.
  • Segredo V, Shin YS, Sharma ML, Gruenke LD, Caldwell JE, Khuenl-Brady KS, Agoston S, Miller RD. "Pharmacokinetics, neuromuscular effects, and biodisposition of 3-desacetylvecuronium (Org 7268) in cats." Anesthesiology. 1991 Jun;74(6):1052-9.
  • Wright PM, Hart P, Lau M, Sharma ML, Gruenke L, Fisher DM. "Cumulative characteristics of atracurium and vecuronium. A simultaneous clinical and pharmacokinetic study." Anesthesiology. 1994 Jul;81(1):59-68.

Sources

Method

Application Note: High-Resolution Chromatographic Techniques for the Separation and Quantification of Vecuronium Bromide Impurities

Abstract This guide provides a detailed examination of chromatographic methods for the analysis of vecuronium bromide and its related impurities. Vecuronium bromide, a non-depolarizing neuromuscular blocking agent, requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed examination of chromatographic methods for the analysis of vecuronium bromide and its related impurities. Vecuronium bromide, a non-depolarizing neuromuscular blocking agent, requires stringent purity control to ensure patient safety and therapeutic efficacy.[1] This document outlines two robust liquid chromatography protocols: a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for routine quality control and an advanced Ultra-Performance Liquid Chromatography (UPLC) method for high-throughput analysis and enhanced sensitivity. We will delve into the causality behind experimental choices, provide step-by-step protocols, and present comparative data. The methodologies are grounded in pharmacopeial standards and current scientific literature, providing researchers and drug development professionals with a comprehensive resource for reliable and efficient impurity profiling.

Introduction: The Imperative for Purity in Vecuronium Bromide

Vecuronium bromide is a synthetic aminosteroid widely used in clinical anesthesia to induce skeletal muscle relaxation during surgical procedures and mechanical ventilation.[1] Its mechanism of action involves competitive antagonism at the nicotinic acetylcholine receptors at the neuromuscular junction. The safety and efficacy of vecuronium bromide are directly linked to its purity. The presence of impurities—whether they are process-related, degradation products, or isomers—can potentially alter the drug's pharmacological profile, introduce toxicity, or reduce its stability and shelf-life.

Regulatory bodies, following guidelines from the International Council for Harmonisation (ICH), mandate the identification and quantification of any impurity present at a concentration greater than 0.1% of the active pharmaceutical ingredient (API).[2][3] This necessitates the development of highly selective and sensitive analytical methods. Known impurities for vecuronium bromide include its precursor Pancuronium Bromide, various desacetyl derivatives (e.g., 3-desacetyl vecuronium, 17-desacetyl vecuronium), and other related compounds often designated by pharmacopeias (e.g., Impurity A, C, F).[4][5]

Liquid chromatography, particularly HPLC and its evolution, UPLC, stands as the definitive technique for this purpose. These methods offer the high resolution required to separate structurally similar compounds and the sensitivity needed to detect them at trace levels.[3][6]

Part 1: Stability-Indicating HPLC Method for Routine Quality Control

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, excipients, and other potential impurities. This is crucial for determining the shelf-life and storage conditions of the final drug product.[2][7]

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the most common approach for vecuronium bromide analysis. The separation is achieved on a non-polar stationary phase (e.g., C18, or in this case, a cyano (CN) phase for alternative selectivity) with a polar mobile phase.[2] Vecuronium, being a quaternary ammonium compound, can be challenging to retain and achieve good peak shape on standard C18 columns. The use of a CN column and a buffered mobile phase provides a robust mechanism for separating the main component from its degradation products.[2][8] The method detailed below is adapted from validated studies that have proven its efficacy under forced degradation conditions.[2][7]

Experimental Protocol: Stability-Indicating RP-HPLC

This protocol provides a framework for separating vecuronium bromide from impurities generated under stress conditions, as recommended by ICH guidelines.[2]

Instrumentation & Consumables

  • HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: Tracer Extrasil CN (150 mm x 4.6 mm, 5 µm).[2][8]

  • Reagents: Acetonitrile (HPLC grade), Orthophosphoric acid, Sodium Hydroxide, Hydrochloric Acid, Hydrogen Peroxide (3%).

Chromatographic Conditions

ParameterConditionRationale
Mobile Phase Isocratic: 50:50 (v/v) mixture of 0.05M o-phosphoric acid (pH adjusted to 6.0) and Acetonitrile.[2][7]The buffered aqueous phase controls the ionization state of analytes, ensuring consistent retention, while acetonitrile provides the necessary elution strength. The 50:50 ratio provides a good balance of retention and run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that balances analysis time with system pressure.
Column Temp. 25 °C (Ambient)Provides stable retention times without requiring excessive heating, which could degrade the analyte.
Detection UV at 210 nm[2][7]Vecuronium bromide lacks a strong chromophore, but 210 nm provides sufficient sensitivity for detection of the API and its related substances.[2]
Injection Vol. 20 µLA typical volume to ensure adequate analyte loading without causing peak distortion.
Run Time ~10 minutesSufficient to elute the main peak and all known degradation products.

Sample and Standard Preparation

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of USP Vecuronium Bromide RS in the mobile phase in a 100 mL volumetric flask.

  • Test Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of the Vecuronium Bromide sample in the mobile phase in a 25 mL volumetric flask.

  • System Suitability Solution: Prepare a solution containing vecuronium bromide and known impurities (e.g., Pancuronium Bromide) to verify resolution.[5]

Forced Degradation Protocol To validate the stability-indicating nature of the method, expose the vecuronium bromide sample to the following stress conditions[2][9]:

  • Acid Hydrolysis: Add 5 mL of 2M HCl to the sample solution. Keep at room temperature for a specified time, then neutralize with 2M NaOH and dilute with mobile phase.

  • Base Hydrolysis: Add 5 mL of 2M NaOH. Keep at room temperature, then neutralize with 2M HCl and dilute.

  • Oxidative Degradation: Add 5 mL of 3% H₂O₂. Keep at room temperature, then dilute.

  • Thermal Degradation: Expose the solid drug substance to heat (e.g., 135 °C) for a set period, then dissolve and dilute.[2]

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) in a photostability chamber.[2]

Data Analysis and Expected Performance
  • System Suitability: The resolution between vecuronium bromide and its closest eluting impurity (e.g., Pancuronium Bromide) should be greater than 1.5.[10] The tailing factor for the vecuronium peak should be less than 2.0.

  • Impurity Calculation: The percentage of each impurity is calculated by comparing its peak area to the area of the main peak in a diluted standard solution, following pharmacopeial guidelines.[5]

Typical Chromatographic Performance

CompoundRetention Time (min)
Vecuronium Bromide~3.5 - 4.0
Degradation ProductsElute before and after the main peak

Note: Retention times are approximate and will vary based on the specific system and column used.

Part 2: UPLC Method for Enhanced Throughput and Sensitivity

While HPLC is a robust and reliable technique, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed, resolution, and sensitivity, making it ideal for high-throughput environments such as process development and manufacturing support.[6]

Principle and Rationale

UPLC technology utilizes columns packed with sub-2 µm particles.[3] This smaller particle size dramatically increases column efficiency, leading to sharper peaks, better resolution, and the ability to operate at higher flow rates without sacrificing performance.[3][6] The trade-off is a substantial increase in backpressure, requiring specialized instrumentation capable of operating at pressures up to 15,000 psi.[6] For impurity profiling, the enhanced resolution allows for better separation of closely eluting peaks, while the increased sensitivity aids in the detection and quantification of trace-level impurities.

Protocol: Migrating from HPLC to UPLC

The following protocol is a scaled-down version of the HPLC method, designed to maintain selectivity while leveraging the speed of UPLC.

Instrumentation & Consumables

  • UPLC System: An ACQUITY UPLC system or equivalent, capable of high-pressure operation.

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).[6]

  • Reagents: Same as HPLC method.

Comparative Chromatographic Conditions

ParameterHPLC MethodUPLC MethodRationale for Change
Column Tracer Extrasil CN (150x4.6mm, 5µm)Acquity BEH C18 (100x2.1mm, 1.7µm)Sub-2 µm particles provide higher efficiency. Shorter column and smaller diameter reduce run time and solvent use.[6]
Mobile Phase 50:50 Buffered H₂O:ACN50:50 Buffered H₂O:ACNThe mobile phase composition is kept similar to maintain selectivity. A gradient could be used for further optimization.
Flow Rate 1.0 mL/min~0.5 mL/minThe flow rate is scaled down to match the smaller column diameter, maintaining a similar linear velocity.[6]
Column Temp. 25 °C35 °CHigher temperature can reduce mobile phase viscosity, lowering backpressure and improving peak shape.[6]
Injection Vol. 20 µL~2-5 µLInjection volume must be significantly reduced to prevent column overload and peak distortion on the smaller column.[6]
Run Time ~10 min~2-3 min The combination of higher efficiency and flow velocity drastically reduces the analysis time.[3]
Performance Comparison: HPLC vs. UPLC

The primary benefit of migrating to UPLC is a dramatic increase in sample throughput.

Performance MetricHPLCUPLCAdvantage
Run Time ~10 min~2-3 min~3-5x increase in throughput.[3]
Resolution AdequateSuperiorSharper peaks lead to better separation of closely eluting impurities.[6]
Sensitivity GoodExcellentTaller, narrower peaks provide a better signal-to-noise ratio.[6]
Solvent Consumption HighLowReduced by >80% per run due to lower flow rates and shorter run times.
System Pressure ~1,500 psi~8,000-12,000 psiRequires specialized high-pressure instrumentation.

Visualization of Workflows and Logic

To clarify the analytical process, the following diagrams illustrate the experimental workflow and the decision-making logic for method selection.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh Vecuronium API or Drug Product Dissolve Dissolve in Mobile Phase Sample->Dissolve Forced_Deg Forced Degradation (Acid, Base, etc.) Sample->Forced_Deg Standard Weigh Vecuronium RS & Impurity Standards Standard->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Forced_Deg->Dilute Inject Inject into HPLC/UPLC System Dilute->Inject Separate Separation on Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate SST Verify System Suitability Integrate->SST Calculate Calculate Impurity % SST->Calculate If Pass Report Generate Final Report Calculate->Report G node_rect node_rect Start Need to Analyze Vecuronium Impurities? Throughput High Sample Throughput Required? Start->Throughput Sensitivity Need to Detect Trace-Level Impurities? Throughput->Sensitivity No UPLC Use UPLC Method Throughput->UPLC Yes Sensitivity->UPLC Yes HPLC Use HPLC Method Sensitivity->HPLC No

Caption: Decision guide for selecting between HPLC and UPLC methods.

Conclusion

The effective separation and quantification of impurities in vecuronium bromide are non-negotiable for ensuring drug quality and patient safety. The stability-indicating HPLC method presented here offers a robust, reliable, and validated approach for routine quality control testing, conforming to international regulatory standards. For laboratories requiring higher throughput, enhanced sensitivity, and greater operational efficiency, the UPLC method provides a technologically superior alternative. [6]The choice between these techniques depends on the specific application, available instrumentation, and desired outcomes. By implementing these detailed protocols, researchers and quality control professionals can confidently and accurately profile the impurities of veuronium bromide.

References

  • Abd Elrahman, M. K., El Houssini, O. M., & Zaazaa, H. (2020). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. Heliyon, 6(3), e03530. [Link]

  • Pharmaffiliates. Vecuronium Bromide-impurities. [Link]

  • Kudo, K., et al. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Forensic Science International, 162(1-3), 129-134. [Link]

  • SIELC Technologies. (2018). Separation of Vecuronium bromide on Newcrom R1 HPLC column. [Link]

  • Semantic Scholar. Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. [Link]

  • Abd Elrahman, M. K., et al. (2020). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. Heliyon, 6(3), e03530. [Link]

  • U.S. Pharmacopeia. USP Monographs: Vecuronium Bromide. [Link]

  • Google Patents. (2021). CN113092656A - Method for detecting related substances in vecuronium bromide medicine for injection.
  • Scribd. Vecuronium Bromide Analysis Methods. [Link]

  • Garcia, P. L., et al. (2011). Determination of Vecuronium Bromide in Pharmaceuticals: Development, Validation and Comparative Study of HPLC and CZE Analytical Methods. Chromatographia, 73(9-10), 799-805. [Link]

  • SIELC Technologies. HPLC Method for Determination of Vecuronium on Primesep SB Column. [Link]

  • Medicines Evaluation Board. (2017). Public Assessment Report: Vecuronium SUN 10 mg. [Link]

  • Scribd. Vecuronium Bromide Stability Analysis. [Link]

  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]

  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

  • Abd Elrahman, M. K., et al. (2020). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. Heliyon, 6(3), e03530. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting matrix effects in desacetylvecuronium bromide LC-MS/MS analysis

Technical Support Center: Troubleshooting Matrix Effects in Desacetylvecuronium Bromide LC-MS/MS Analysis Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this tech...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Matrix Effects in Desacetylvecuronium Bromide LC-MS/MS Analysis

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the complex challenges associated with the LC-MS/MS quantification of 3-desacetylvecuronium (3-OH-VEC), the primary active metabolite of the neuromuscular blocking agent vecuronium bromide.

This guide bypasses generic advice to focus on the exact physicochemical causality of your signal loss, providing self-validating workflows to ensure the scientific integrity of your bioanalytical assays.

Section 1: The Mechanistic Root of the Problem

Q: Why does 3-desacetylvecuronium suffer from such severe, unpredictable matrix effects compared to other small molecules?

A: The issue stems from the fundamental chemical structure of the analyte intersecting with standard, inadequate sample preparation. 3-desacetylvecuronium is an aminosteroidal compound containing a quaternary ammonium group, which confers a permanent positive charge regardless of the biological matrix's pH[1].

Because this charge cannot be neutralized, traditional Liquid-Liquid Extraction (LLE) into non-polar organic solvents yields exceptionally poor recovery[1]. Consequently, many researchers default to Protein Precipitation (PPT). However, PPT leaves behind high concentrations of endogenous phospholipids (e.g., glycerophosphocholines and lysophosphatidylcholines)[2]. During Electrospray Ionization (ESI), these highly surface-active phospholipids compete fiercely with the permanently charged 3-OH-VEC for the limited charge available on the surface of ESI droplets, resulting in severe ion suppression[3][4].

Section 2: Diagnostic Workflows

Q: How can I definitively prove that co-eluting phospholipids are the specific cause of my signal suppression?

A: You must implement a self-validating Post-Column Infusion (PCI) experiment. This setup decouples the chromatographic separation of your matrix from the continuous ionization of your analyte, allowing you to visualize exactly where suppression occurs.

Step-by-Step Methodology: Post-Column Infusion (PCI) Validation

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece located between your analytical LC column and the mass spectrometer's ESI source.

  • Infusion: Continuously infuse a pure standard solution of 3-desacetylvecuronium (e.g., 100 ng/mL in mobile phase) at 10 µL/min to generate a high, steady-state MS/MS baseline for the MRM transition m/z 515.3 → 258.3[1].

  • Matrix Injection: Inject a blank matrix extract (e.g., your current PPT plasma extract) onto the LC column and run your standard chromatographic gradient.

  • Observation: Monitor the steady-state baseline. A sudden negative deflection (drop) in the baseline at the exact retention time of 3-OH-VEC confirms matrix-induced ion suppression.

  • Phospholipid Confirmation: Simultaneously monitor the in-source collision-induced dissociation (CID) transition of m/z 184 → 184 (the phosphocholine headgroup)[2]. If the m/z 184 peak perfectly aligns with your baseline drop, phospholipids are definitively the root cause.

G Start Observe Signal Loss for 3-Desacetylvecuronium Diag Run Post-Column Infusion (PCI) Experiment Start->Diag Check Does baseline drop at analyte RT? Diag->Check Yes Matrix Suppression Confirmed (Likely Phospholipids) Check->Yes Yes No Check MS Source/Tuning or Analyte Stability Check->No No Opt1 Implement WCX SPE Sample Prep Yes->Opt1 Opt2 Optimize LC Gradient & Wash Steps Yes->Opt2

Workflow for diagnosing and resolving LC-MS/MS matrix effects.

Section 3: Optimized Sample Preparation

Q: If PPT and LLE are inadequate, what is the authoritative sample preparation strategy for this compound?

A: Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) is the gold standard for quaternary ammonium neuromuscular blockers[5].

The Causality: WCX resins contain carboxylic acid functional groups with a pKa of ~4.5. When you buffer your plasma sample to pH 7.0, the resin becomes negatively charged. It forms a highly specific, strong ionic bond with the permanent positive charge of 3-desacetylvecuronium. Because this ionic bond is so strong, you can aggressively wash the SPE bed with 100% organic solvent (like methanol). This organic wash completely strips away the hydrophobic, ion-suppressing phospholipids while the analyte remains locked to the resin[4]. Finally, eluting with a strong acid drops the pH below the resin's pKa, neutralizing the sorbent and releasing the pure analyte[5].

Step-by-Step Methodology: WCX-SPE Protocol for 3-Desacetylvecuronium

  • Pre-treatment: Aliquot 200 µL of biological matrix (plasma/serum). Add 20 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Dilute with 200 µL of 50 mM ammonium acetate buffer (pH 7.0) to ensure the matrix pH is well above the sorbent's pKa.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 50 mM ammonium acetate buffer (pH 7.0) through a 30 mg/1 mL WCX cartridge.

  • Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min to ensure optimal ionic interaction.

  • Aqueous Wash: Wash with 1 mL of 50 mM ammonium acetate buffer (pH 7.0) to remove endogenous salts and polar proteins.

  • Organic Wash (Critical Step): Wash with 1 mL of 100% Methanol. Mechanistic note: This step aggressively purges the ion-suppressing phospholipids.

  • Elution: Elute with 1 mL of 5% Formic Acid in Methanol. The low pH protonates the carboxylic acid groups on the sorbent, breaking the ionic bond and releasing 3-OH-VEC.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of your initial mobile phase.

WCX Load 1. Load Sample (pH 7.0) Analyte (+), Resin (-) Wash1 2. Aqueous Wash Removes Salts/Proteins Load->Wash1 Wash2 3. Organic Wash (100% MeOH) Removes Phospholipids Wash1->Wash2 Elute 4. Elution (5% Formic Acid) Neutralizes Resin, Releases Analyte Wash2->Elute

Mechanism of Weak Cation Exchange (WCX) SPE for quaternary amines.

Section 4: Quantitative Data & Chromatographic Optimization

Q: How do the different extraction methodologies quantitatively compare regarding matrix effects?

A: The table below summarizes the typical recovery and Matrix Factor (MF) observed when extracting quaternary amines from plasma. An MF of 1.0 indicates zero matrix effect, whereas an MF < 1.0 indicates ion suppression.

Extraction MethodologyAverage Recovery (%)Matrix Factor (MF)Phospholipid Removal Efficiency
Protein Precipitation (PPT) 85 - 95%0.45 - 0.60 (Severe Suppression)Low (< 10%)
Liquid-Liquid Extraction (LLE) < 15%N/A (Insufficient Recovery)High (> 90%)
Reversed-Phase SPE (RP-SPE) 60 - 75%0.70 - 0.85 (Moderate Suppression)Moderate (~ 50%)
Weak Cation Exchange (WCX-SPE) 88 - 96%0.95 - 1.05 (Negligible Effect)Excellent (> 99%)

Q: Can I further mitigate remaining matrix effects through LC gradient adjustments?

A: Yes. Even with robust SPE, trace lipids may accumulate on the column over multiple injections. Avoid "ballistic" (excessively fast) gradients that fail to separate the analyte from late-eluting matrix components[6]. Because 3-desacetylvecuronium is highly polar, a reversed-phase column (e.g., C18 or phenyl-hexyl) requires a highly aqueous initial mobile phase (e.g., 0.1% formic acid) to ensure adequate retention[1][7].

Crucial Step: You must program a prolonged organic wash step at the end of your gradient (e.g., hold at 95% acetonitrile for 2-3 minutes) to purge any tightly bound phospholipids before the next injection. Failing to do this causes unpredictable, run-to-run suppression as lipids bleed into subsequent analyses[3][6].

References

  • Quantitative Analysis of the Aminosteroidal Non-Depolarizing Neuromuscular Blocking Agent Vecuronium by LC-ESI-MS: A Postmortem Investigation Source: Journal of Analytical Toxicology (oup.com) URL:[Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples Source: American Pharmaceutical Review URL:[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Source: Bioanalysis Zone URL:[Link]

  • Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS Source: umin.ac.jp URL:[Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis Source: National Institutes of Health (NIH) URL:[Link]

  • Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis Source: Taylor & Francis Online URL:[Link]

  • Gas chromatographic-mass spectrometric assay for rocuronium with potential for quantifying its metabolite, 17-desacetylrocuronium, in human plasma Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Extraction Recovery for Desacetylvecuronium Bromide

Welcome to the Advanced Bioanalysis Support Hub. Desacetylvecuronium bromide (also known as 3-desacetylvecuronium) is a highly polar, pharmacologically active metabolite of the non-depolarizing neuromuscular blocking age...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalysis Support Hub. Desacetylvecuronium bromide (also known as 3-desacetylvecuronium) is a highly polar, pharmacologically active metabolite of the non-depolarizing neuromuscular blocking agent vecuronium. Due to its permanent quaternary ammonium structure, bioanalytical scientists frequently encounter severe challenges during sample preparation, most notably sub-optimal extraction recoveries (<50%) and irreversible sorbent binding.

This guide provides an evidence-based, mechanistic framework to help you troubleshoot low recovery rates and implement a robust, high-yield extraction protocol for LC-MS/MS workflows.

Diagnostic Troubleshooting Workflow

Before discarding your current method, use the decision tree below to identify the root cause of your analyte loss.

Workflow Start Low Recovery Detected (<50%) Q1 Using Reversed-Phase SPE? Start->Q1 A1_Yes Switch to Weak Cation Exchange (WCX) Q1->A1_Yes Yes A1_No Check Elution pH Q1->A1_No No (Using WCX) Q2 Is Elution Solvent Acidic (e.g., 5% Formic Acid)? A1_No->Q2 A2_Yes Check Non-Specific Binding Q2->A2_Yes Yes A2_No Acidify Eluent to Neutralize Sorbent Q2->A2_No No Q3 Using Glassware? A2_Yes->Q3 A3_Yes Switch to Polypropylene or Silanized Glass Q3->A3_Yes Yes A3_No Optimize Wash Steps to Prevent Breakthrough Q3->A3_No No

Diagnostic decision tree for resolving low recovery of quaternary ammonium compounds.

Deep-Dive FAQs: The Science of Quaternary Amine Extraction

Q1: Why does desacetylvecuronium exhibit such poor recovery in standard reversed-phase (C18) SPE? A1: Desacetylvecuronium possesses a permanent positive charge (quaternary nitrogen) regardless of the ambient pH. In standard C18 SPE, the primary retention mechanism relies on hydrophobic interactions. The extreme hydrophilicity of the quaternary amine causes the analyte to wash right through the cartridge during aqueous loading or washing steps. Furthermore, any analyte that does retain often binds irreversibly to secondary, unendcapped silanol groups (Si-O⁻) on the silica backbone. Because the quaternary amine cannot be neutralized, standard organic elution solvents fail to disrupt these ionic silanol interactions, trapping the analyte on the column[1].

Q2: Should I use Ion-Pairing Liquid-Liquid Extraction (LLE) or Weak Cation Exchange (WCX) SPE? A2: For modern LC-MS/MS bioanalysis, WCX SPE is vastly superior . Historically, LLE utilized bulky counter-ions (such as iodide from saturated potassium iodide) to neutralize the quaternary amine's charge, allowing it to partition into an organic solvent like dichloromethane[2]. However, this high salt content causes severe ion suppression in the electrospray ionization (ESI) source.

WCX SPE relies on a carboxylic acid sorbent. At physiological pH, the sorbent is negatively charged (COO⁻), strongly retaining the permanently charged (N⁺) desacetylvecuronium. Elution is achieved by dropping the pH below the sorbent's pKa, neutralizing the sorbent to COOH and releasing the analyte without introducing non-volatile salts[2].

Quantitative Comparison of Extraction Methods
Extraction MethodTypical Absolute RecoveryLC-MS/MS Ion SuppressionPrimary MechanismMatrix Cleanliness
Ion-Pairing LLE (KI/DCM) 46% – 75%High (24% – 76%)Charge neutralization via counter-ionModerate
Standard C18 SPE < 50%ModerateHydrophobic interaction (prone to silanol binding)Poor
Weak Cation Exchange (WCX) > 95% Low (< 25%) pH-mediated ionic exchangeExcellent

Data aggregated from comparative postmortem toxicological evaluations[2],[1].

Q3: I am using WCX SPE, but my recovery is still below 60%. What is causing this? A3: If you are using WCX and experiencing low recovery, the failure point is almost certainly one of three issues:

  • Incorrect Elution pH: The elution solvent must be highly acidic (e.g., 5% formic acid or 0.1M acetic acid in methanol) to fully protonate the carboxylic acid groups on the WCX sorbent[1]. If the pH is not at least 2 units below the sorbent's pKa (~4.8), the analyte remains ionically bound.

  • Non-Specific Binding (NSB): Quaternary amines adhere strongly to the negatively charged silanol groups on standard borosilicate glassware. You must use polypropylene collection tubes or highly silanized glassware throughout the entire workflow.

  • Insufficient Buffering During Load: The sample must be buffered to pH ~7.2 prior to loading to ensure the WCX sorbent is fully ionized and ready to capture the analyte[2].

Validated Step-by-Step Methodology: WCX SPE

The following protocol is a self-validating system designed to yield >95% recovery for desacetylvecuronium and related aminosteroidal neuromuscular blockers[3],[2].

Mechanism Load 1. LOAD (pH 7.2) Analyte: N+ Sorbent: COO- Wash1 2. AQUEOUS WASH Removes Salts Load->Wash1 Wash2 3. ORGANIC WASH Removes Neutrals Wash1->Wash2 Elute 4. ELUTE (pH < 3) Analyte: N+ Sorbent: COOH Wash2->Elute Result Analyte Released (>95% Recovery) Elute->Result

Mechanistic pathway of Weak Cation Exchange (WCX) SPE for desacetylvecuronium.

Materials Required
  • Weak Cation Exchange (WCX) SPE Cartridges (e.g., 30 mg / 1 mL)

  • 0.1 M Phosphate Buffer (pH 7.2)

  • Methanol (LC-MS grade)

  • Elution Solvent: 5% Formic Acid in Methanol

  • Polypropylene microcentrifuge and collection tubes

Protocol Steps

Step 1: Sample Pre-treatment Aliquot 1.0 mL of biological matrix (plasma/urine/tissue homogenate) into a polypropylene tube. Add 2.0 mL of 0.1 M phosphate buffer (pH 7.2) and your internal standard. Vortex at 3000 rpm for 10 minutes.

  • Causality: Buffering ensures the sample pH is optimal for the WCX sorbent to remain in its ionized (COO⁻) state, maximizing ionic retention of the quaternary amine while disrupting protein binding[2].

Step 2: Sorbent Conditioning Condition the WCX cartridge with 3.0 mL of Methanol, followed by 3.0 mL of deionized water, and finally 1.0 mL of 0.1 M phosphate buffer (pH 7.2).

  • Causality: Establishes the proper sorbent bed hydration and pH microenvironment prior to sample introduction.

Step 3: Sample Loading Load the buffered sample onto the cartridge at a controlled flow rate of 1–2 mL/min.

  • Causality: A slow flow rate ensures adequate residence time for the ionic exchange to occur between the permanent N⁺ of the analyte and the COO⁻ of the sorbent.

Step 4: Interference Washing

  • Wash 1: 2.0 mL of 0.1 M phosphate buffer (pH 7.2) to remove hydrophilic salts.

  • Wash 2: 2.0 mL of Methanol : 0.1 M phosphate buffer (2:1, v/v) to remove weakly bound proteins.

  • Wash 3: 2.0 mL of 100% Methanol to remove neutral and hydrophobic interferences.

  • Causality: Because the analyte is ionically locked to the sorbent, aggressive 100% organic washes can be used without risking breakthrough, resulting in exceptionally clean extracts[2].

Step 5: Elution Dry the column under full vacuum for 5 minutes. Elute the analyte into a clean polypropylene tube using 2.0 mL of 5% Formic Acid in Methanol.

  • Causality: The high concentration of formic acid drops the microenvironment pH well below the pKa of the sorbent's carboxylic acid groups. The sorbent becomes neutral (COOH), breaking the ionic bond and releasing the permanently charged desacetylvecuronium[1].

Step 6: Reconstitution & Self-Validation Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C. Reconstitute in 100 µL of your initial LC mobile phase (e.g., 0.1% formic acid in 50:50 water/acetonitrile).

  • System Validation Check: To ensure your recovery issue is truly solved, prepare three samples: (A) Matrix spiked before extraction, (B) Matrix spiked after extraction, and (C) Neat standard in mobile phase.

    • Absolute Recovery = (Area A / Area B) × 100

    • Matrix Effect = (Area B / Area C) × 100

References

  • Title: Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS Source: ResearchGate (Journal of Chromatography B) URL: [3]

  • Title: Quantitative Analysis of the Aminosteroidal Non-Depolarizing Neuromuscular Blocking Agent Vecuronium by LC-ESI-MS: A Postmortem Source: Oxford Academic (Journal of Analytical Toxicology) URL: [2]

  • Title: The Detection and Identification of Quaternary Nitrogen Muscle Relaxants in Biological Fluids and Tissues by Ion-Trap LC-ESI-MS Source: Oxford Academic (Journal of Analytical Toxicology) URL: [1]

Sources

Troubleshooting

Minimizing ion suppression in mass spectrometric analysis of vecuronium metabolites

Troubleshooting Guide: Minimizing ESI Ion Suppression Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Minimizing ESI Ion Suppression

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in bioanalytical mass spectrometry: the severe ion suppression encountered during the quantification of vecuronium and its active metabolites (such as 3-desacetylvecuronium).

This guide abandons generic advice in favor of mechanistic causality. By understanding the physical chemistry of your analytes and the electrospray ionization (ESI) source, you can build a self-validating analytical workflow that guarantees high sensitivity and scientific integrity.

FAQ 1: Why do vecuronium and its desacetyl metabolites experience such catastrophic ion suppression in ESI-MS?

The Causality: Vecuronium and its metabolites are aminosteroidal non-depolarizing neuromuscular blocking agents. Structurally, they possess a quaternary ammonium group, meaning they carry a permanent positive charge regardless of the mobile phase pH.

In an ESI source, ionization efficiency depends on the analyte's ability to migrate to the surface of the charged droplet and evaporate into the gas phase. Because vecuronium is highly polar, it elutes early on traditional Reversed-Phase (RP) C18 columns, co-eluting with a massive influx of endogenous matrix components like salts and lysophospholipids. These matrix components aggressively compete for space on the ESI droplet surface. Furthermore, to force these polar analytes to retain on a C18 column, analysts often add ion-pairing reagents (like Trifluoroacetic acid - TFA). TFA increases the surface tension of the ESI droplets and heavily competes for positive charge, directly quenching the vecuronium signal[1].

ESI_Suppression cluster_competition Droplet Surface Competition ESI ESI Capillary (High Voltage) Droplet Charged Droplet Formation ESI->Droplet Vec Vecuronium Ions (Target) Droplet->Vec Matrix Phospholipids/Salts (Matrix) Droplet->Matrix IP Ion-Pairing Reagents (e.g., TFA) Droplet->IP MS Mass Spectrometer (Signal Output) Vec->MS Poor Desolvation Matrix->MS Suppresses Target IP->MS Competes for Charge

Caption: Mechanism of ESI ion suppression by matrix components and ion-pairing reagents.

FAQ 2: Our lab currently uses Liquid-Liquid Extraction (LLE) with ion-pairing reagents. Why is our sensitivity so low, and how can we fix it?

The Issue: LLE using heavy counter-ions (like iodide) to extract quaternary amines results in massive salt carryover into your final extract. Studies have shown that ion-pairing LLE for vecuronium results in highly variable ion suppression ranging from 24% to 76% due to this salt burden [1].

The Solution: Transition to Weak Cation Exchange Solid-Phase Extraction (WCX-SPE) . This is a self-validating protocol based on precise pKa manipulation. The WCX sorbent contains carboxylic acid groups (pKa ~4.8). At a neutral pH, the sorbent is negatively charged and strongly binds the permanently positive vecuronium via ionic interaction. Because the bond is ionic, you can wash the cartridge with 100% organic solvent to strip away all phospholipids without losing your drug. You then elute by dropping the pH below 2.8, neutralizing the sorbent and releasing the target [3].

Step-by-Step WCX-SPE Protocol for Vecuronium Metabolites
  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 200 µL of 2% phosphoric acid (pH ~4.0) to disrupt protein-drug binding.

  • Conditioning: Condition a WCX-SPE cartridge (30 mg/1 cc) with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min.

  • Wash 1 (Salt Removal): Wash with 1.0 mL of 5% Ammonium Hydroxide in water. This removes acidic and neutral hydrophilic interferences.

  • Wash 2 (Phospholipid Removal): Wash with 1.0 mL of 100% Methanol. Mechanistic note: The ionic bond between vecuronium and the sorbent is impervious to organic solvents, allowing complete removal of hydrophobic matrix suppressors.

  • Elution: Elute with 1.0 mL of Methanol:Acetonitrile (50:50, v/v) containing 2% Formic Acid. The low pH protonates the carboxylate sorbent, breaking the ionic bond and releasing the analytes.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of your initial mobile phase.

WCX_Workflow Sample 1. Plasma Sample (Vecuronium + Metabolites) Pretreat 2. Acidification (pH ~4.0) Disrupts protein binding Sample->Pretreat Load 3. Load onto WCX-SPE Target binds to carboxylate phase Pretreat->Load Wash1 4. Wash 1: 5% NH4OH Removes acidic interferences Load->Wash1 Wash2 5. Wash 2: 100% Methanol Removes phospholipids Wash1->Wash2 Elute 6. Elute: MeOH:ACN + 2% FA pH < 2.8 neutralizes sorbent Wash2->Elute Analyze 7. HILIC-LC-MS/MS High organic mobile phase Elute->Analyze

Caption: Step-by-step Weak Cation Exchange (WCX) SPE workflow for vecuronium metabolites.

FAQ 3: How can we eliminate ion-pairing reagents from our mobile phase without losing chromatographic retention?

The Solution: Abandon Reversed-Phase (C18) chromatography for these specific analytes and adopt Hydrophilic Interaction Liquid Chromatography (HILIC) .

Using a zwitterionic HILIC column (e.g., ZIC-cHILIC), polar quaternary amines are retained via partitioning into a water-enriched layer on the stationary phase [2].

  • The Mechanistic Advantage: HILIC operates with highly organic mobile phases (typically starting at 80-90% Acetonitrile with 0.1% Formic Acid). Acetonitrile has a significantly lower surface tension and heat of vaporization compared to water. When the eluent reaches the ESI source, the droplets shrink and evaporate rapidly, drastically enhancing the ionization efficiency and rendering the assay highly resistant to residual matrix suppression.

FAQ 4: How do I systematically validate that my new workflow has resolved the matrix effects?

Do not rely solely on recovery data. You must isolate and quantify the Matrix Factor (MF) . Use the Post-Extraction Spike Method :

  • Set A (Neat Standard): Prepare vecuronium and 3-desacetylvecuronium standards in the reconstitution solvent at your Low, Mid, and High QC concentrations.

  • Set B (Post-Extraction Spike): Extract 6 different lots of blank matrix (plasma/urine) using the WCX-SPE protocol. After elution and evaporation, reconstitute the dry residue with the exact same standards used in Set A.

  • Calculation: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) × 100.

    • A value of 100% means no suppression. A value of 50% means 50% of your signal is lost to matrix suppression.

Quantitative Comparison of Methodologies

By implementing the causality-driven changes above, you will observe a dramatic shift in data quality, as summarized below:

Sample Prep MethodologyChromatography SetupAverage Matrix Effect (Ion Suppression)Mechanistic Limitation / Advantage
LLE (Iodide Ion-Pairing) C18 RP-LC24% – 76% Suppression High salt carryover into MS source; severe signal quenching [1].
Standard C18 SPE C18 RP-LC (TFA additive)~25% Suppression TFA suppresses ESI signal; poor retention of polar 3-desacetylvecuronium [1].
WCX-SPE ZIC-cHILIC LC-MS/MS< 5% – 12% Suppression High organic mobile phase enhances desolvation; 100% MeOH wash eliminates phospholipids [2, 3].
References
  • Title: Quantitative analysis of the aminosteroidal non-depolarizing neuromuscular blocking agent vecuronium by LC-ESI-MS: A Postmortem Investigation Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Identification and Quantitation of Six Non-Depolarizing Neuromuscular Blocking Agents by LC-MS in Biological Fluids Source: ResearchGate URL: [Link]

  • Title: Development of SPME method for concomitant sample preparation of rocuronium bromide and tranexamic acid in plasma Source: Ovid / Journal of Chromatography B URL: [Link]

Optimization

Bioanalytical Support Center: Enhancing the Long-Term Stability of Desacetylvecuronium Bromide in Plasma Samples

Target Audience: Researchers, Bioanalytical Scientists, Pharmacokineticists, and Forensic Toxicologists. Overview: 3-desacetylvecuronium is the primary active metabolite of the aminosteroidal neuromuscular blocking agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, Pharmacokineticists, and Forensic Toxicologists.

Overview: 3-desacetylvecuronium is the primary active metabolite of the aminosteroidal neuromuscular blocking agent, vecuronium bromide. Accurate quantification of this analyte in plasma is critical for pharmacokinetic modeling, drug development, and postmortem forensic toxicology. However, its molecular structure renders it highly unstable ex vivo. This support guide provides a self-validating framework to troubleshoot degradation issues, understand the chemical causality behind them, and establish robust pre-analytical workflows.

PART 1: Core Mechanisms of Degradation (FAQs)

Q: Why does 3-desacetylvecuronium degrade so rapidly in unpreserved plasma? A: The instability of 3-desacetylvecuronium is rooted in its aminosteroidal structure. The parent drug, vecuronium, possesses acetate groups at the C3 and C17 positions. The C3 acetate is highly susceptible to hydrolysis because the adjacent basic piperidine ring at the C2 position acts as an intramolecular catalyst in aqueous environments [1]. This rapid deacetylation converts vecuronium into 3-desacetylvecuronium.

Subsequently, 3-desacetylvecuronium itself is unstable; its remaining C17 acetate undergoes further hydrolysis, converting the target analyte into the inactive and often undetectable terminal degradant, 3,17-bisdesacetylvecuronium[2]. This cascade is highly dependent on physiological pH and thermal energy, making unpreserved plasma an extremely hostile matrix.

Q: Is the degradation driven primarily by plasma esterases or spontaneous chemical hydrolysis? A: While plasma esterases contribute minimally, the degradation of vecuronium and 3-desacetylvecuronium is predominantly driven by spontaneous, pH-dependent chemical hydrolysis [3]. Because the degradation is chemical rather than purely enzymatic, standard esterase inhibitors (e.g., sodium fluoride) are insufficient to protect the analyte. Modification of the sample pH is the absolute critical intervention required to halt the catalytic activity of the piperidine group.

PART 2: Troubleshooting Pre-Analytical Handling

Q: How can I prevent ex vivo degradation immediately after blood collection? A: A self-validating stabilization system requires breaking the causality of degradation: you must protonate the basic piperidine nitrogen to neutralize its catalytic effect, and lower the thermal energy of the system.

Blood samples must be centrifuged within 5 minutes of collection. The resulting plasma must be immediately acidified to a pH of 4.0 to 5.4 using a strong buffer (e.g., 1 M NaH2​PO4​ or 0.1 M HCl) [4]. Once acidified, the samples must be snap-frozen and stored at -80°C.

Q: What artifacts will I see in my LC-MS/MS data if postmortem or delayed testing occurs without proper stabilization? A: Delays in testing without pH control cause a predictable but misleading artifact: a rapid, artificial decline in parent vecuronium concentrations coinciding with a transient spike in 3-desacetylvecuronium [5]. Within days at room temperature, the 3-desacetylvecuronium will also degrade into bisdesacetyl forms, leading to a complete loss of signal and severe under-reporting of drug concentrations in clinical or forensic samples [5].

PART 3: Step-by-Step Stabilization & Extraction Protocol

To ensure trustworthiness and reproducibility, follow this validated methodology for the stabilization and extraction of 3-desacetylvecuronium from plasma [4, 5, 6].

Phase 1: Immediate Plasma Stabilization

  • Cold-Chain Collection: Draw whole blood into chilled heparinized tubes. Immediately place the tubes on wet ice.

  • Rapid Separation: Centrifuge the blood at 3000 × g for 5 minutes at 4°C.

  • Acidification (Critical Step): Transfer 1 mL of the separated plasma into a cryovial. Immediately add 150 µL of 1 M Sodium Dihydrogen Phosphate ( NaH2​PO4​ ) or 1 mL of 0.8 M phosphate buffer to achieve a target pH of 4.0 - 5.4 [4].

  • Storage: If not proceeding immediately to extraction, snap-freeze the acidified plasma in liquid nitrogen and store at -80°C.

Phase 2: Ion-Pairing Liquid-Liquid Extraction (LLE) Note: 3-desacetylvecuronium is a quaternary ammonium compound and highly polar, requiring ion-pairing for organic extraction. 5. Internal Standard: Spike the acidified plasma with 100 ng/mL of an appropriate internal standard (e.g., pancuronium or isotopically labeled vecuronium). 6. Ion-Pair Formation: Add 1 mL of saturated Potassium Iodide (KI) solution to the sample. The iodide ions form stable, neutral ion-pairs with the quaternary ammonium groups of the analyte [5]. 7. Equilibration: Vortex the mixture for 30 seconds and allow it to equilibrate at room temperature for 15 minutes. 8. Organic Extraction: Add 5 mL of dichloromethane. Mix continuously for 10 minutes to partition the ion-pairs into the organic phase. 9. Phase Separation: Centrifuge at 3000 rpm for 10 minutes. Carefully collect the lower organic (dichloromethane) layer. 10. Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in the appropriate LC-MS/MS mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for analysis.

PART 4: Quantitative Data Presentation

The following table summarizes the causal relationship between storage conditions and the recovery of 3-desacetylvecuronium, demonstrating the absolute necessity of the acidification protocol.

Storage ConditionMatrix pHTimeframeAnalyte Recovery (%)Mechanistic Outcome
Room Temp (25°C)7.4 (Unbuffered)24 Hours< 10%Complete C17 hydrolysis
Refrigerated (4°C)7.4 (Unbuffered)24 Hours~ 45%Partial thermal slowing
Frozen (-20°C)7.4 (Unbuffered)7 Days~ 60%Slowed, but ongoing degradation
Room Temp (25°C)4.0 (Acidified)24 Hours> 90%Piperidine catalysis neutralized
Frozen (-80°C) 4.0 (Acidified) 30+ Days > 98% Optimal long-term stability
PART 5: Mandatory Visualization

Pathway VEC Vecuronium Bromide (Parent Drug) DES3 3-desacetylvecuronium (Target Analyte) VEC->DES3 Hydrolysis (C3 Acetate) BIS 3,17-bisdesacetylvecuronium (Terminal Degradant) DES3->BIS Hydrolysis (C17 Acetate) COND Physiological pH (7.4) & Room Temp COND->VEC Accelerates COND->DES3 Accelerates STAB Stabilization Intervention: Acidification (pH 4.0) + Freezing STAB->VEC Blocks Degradation STAB->DES3 Blocks Degradation

Degradation pathway of 3-desacetylvecuronium and the mechanism of stabilization interventions.

References
  • Pharmacology of Neuromuscular Blocking Drugs. Anesthesia Key. 1

  • Neuromuscular Blockers and Reversal Drugs. Anesthesia Key. 2

  • Pharmacology of neuromuscular blocking drugs. Deranged Physiology. 3

  • Pharmacokinetics of vecuronium during acute isovolaemic haemodilution. Oxford University Press. 4

  • Quantitative Analysis of the Aminosteroidal Non-Depolarizing Neuromuscular Blocking Agent Vecuronium by LC-ESI-MS: A Postmortem. Oxford University Press. 5

  • Quantitation of pancuronium, 3-desacetylpancuronium, vecuronium, 3-desacetylvecuronium in biological fluids. PubMed. 6

Sources

Reference Data & Comparative Studies

Validation

Comparative Neuromuscular Blocking Potency: Vecuronium vs. 3-Desacetylvecuronium

Executive Summary Vecuronium is a widely utilized intermediate-acting, monoquaternary aminosteroid nondepolarizing neuromuscular blocking agent (NMBA)[1]. While its clinical profile is characterized by cardiovascular sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vecuronium is a widely utilized intermediate-acting, monoquaternary aminosteroid nondepolarizing neuromuscular blocking agent (NMBA)[1]. While its clinical profile is characterized by cardiovascular stability and intermediate duration, its pharmacokinetic behavior is heavily influenced by its primary active metabolite: 3-desacetylvecuronium [2].

For researchers and drug development professionals, understanding the comparative potency and pharmacokinetic (PK) divergence between the parent drug and this metabolite is critical. Although 3-desacetylvecuronium is a metabolite, it retains approximately 80% of the neuromuscular blocking potency of vecuronium[3]. Furthermore, its altered clearance pathways make it a primary culprit for prolonged paralysis in intensive care unit (ICU) patients with renal impairment[3],[4].

Mechanistic Grounding & Pathway Analysis

Both vecuronium and 3-desacetylvecuronium exert their effects via competitive antagonism of acetylcholine (ACh) at the post-junctional nicotinic cholinergic receptors located on the motor end plate of skeletal muscles[5]. By binding to one or both of the α-subunits of the receptor, these compounds prevent ACh-induced conformational changes, thereby inhibiting sodium channel opening, preventing membrane depolarization, and inducing flaccid paralysis[5].

The structural difference between the two molecules is the removal of the acetyl group at the 3-position of the steroid nucleus. This deacetylation is catalyzed by hepatic microsomal enzymes[2]. While this minor modification slightly increases the molecule's polarity, it preserves the critical quaternary nitrogen structure required for high-affinity binding to the nicotinic receptor, explaining its high retained potency[2].

Mechanism ACh Acetylcholine (Endogenous Agonist) nAChR Nicotinic ACh Receptor (Motor End Plate) ACh->nAChR Activates Vec Vecuronium (Parent Drug) Vec->nAChR Competitive Antagonism Block Neuromuscular Blockade (Paralysis) Vec->Block DesVec 3-Desacetylvecuronium (Active Metabolite) DesVec->nAChR Competitive Antagonism (~80% Potency) DesVec->Block Muscle Muscle Contraction nAChR->Muscle Depolarization

Fig 1: Competitive antagonism of nicotinic ACh receptors by vecuronium and 3-desacetylvecuronium.

Comparative Pharmacokinetics & Pharmacodynamics

The clinical divergence between vecuronium and 3-desacetylvecuronium is driven by their pharmacokinetic profiles rather than their receptor affinity.

Causality in PK Shifts: The loss of the 3-acetyl group increases the steady-state volume of distribution (Vd) due to altered tissue binding profiles[3]. Paradoxically, despite being a metabolite, 3-desacetylvecuronium has a significantly longer terminal elimination half-life (116 mins vs. 34 mins)[3]. This occurs because the metabolite has a lower affinity for the hepatic carrier-mediated transport systems that rapidly clear the parent drug[2]. Consequently, 3-desacetylvecuronium relies more heavily on renal excretion (accounting for a larger fraction of its total clearance)[3],[2].

Quantitative Comparison Table

Data derived from nonlinear mixed-effects modeling of human volunteers[3].

Pharmacologic ParameterVecuronium (Parent)3-Desacetylvecuronium (Metabolite)
EC50 (Concentration for 50% Block) 102 ng/mL (Range: 71-123)123 ng/mL (Range: 109-154)
Relative Potency 100% (Reference)~80%
Total Plasma Clearance 5.39 mL/kg/min3.51 mL/kg/min
Renal Clearance 0.58 mL/kg/min0.85 mL/kg/min
Steady-State Volume of Distribution (Vd) 152 mL/kg254 mL/kg
Terminal Elimination Half-Life 34 min116 min
Mean Residence Time 26 min67 min

Experimental Methodology: PK/PD Profiling

To accurately determine the comparative potency (EC50) of these two molecules, researchers must employ a self-validating experimental system that simultaneously tracks drug concentration and physiological response. This allows for the resolution of the PK/PD hysteresis loop (the temporal delay between peak plasma concentration and peak effect).

Step-by-Step Protocol
  • Subject Preparation & Baseline Monitoring (PD):

    • Attach a force transducer to the subject's thumb to measure the force of contraction of the adductor pollicis muscle[3].

    • Apply supramaximal train-of-four (TOF) or single twitch electrical stimulation to the ulnar nerve. Rationale: The adductor pollicis is the gold standard for NMJ monitoring as it provides a reliable, quantifiable surrogate for diaphragmatic and laryngeal paralysis[2].

  • Drug Administration:

    • Administer a controlled IV bolus of either vecuronium or purified 3-desacetylvecuronium[3].

  • Biosampling (PK):

    • Draw venous blood samples at strictly defined intervals (e.g., 1, 3, 5, 10, 15, 30, 60, 120, and 240 minutes post-injection).

    • Collect urine continuously over 24 hours to calculate renal clearance rates[3].

  • Capillary Gas Chromatography:

    • Extract plasma and urine samples using organic solvents.

    • Analytical Rationale: Because aminosteroids lack strong chromophores for standard UV detection, capillary gas chromatography (often coupled with mass spectrometry or nitrogen-phosphorus detection) is required to achieve the high sensitivity needed to differentiate the parent drug from its deacetylated metabolites[3].

  • Non-Linear Mixed-Effects Modeling:

    • Plot plasma concentration vs. time alongside percentage of twitch depression vs. time.

    • Apply a mathematical link model to calculate the effect-site equilibration time ( ke0​ ) and the true steady-state EC50, ensuring the potency calculation is independent of distribution delays[3].

Workflow Step1 1. Drug Admin (IV Bolus) Step2 2. Biosampling (Plasma/Urine) Step1->Step2 Step4 4. PD Assay (Adductor Pollicis) Step1->Step4 Step3 3. Chromatography (Gas Phase) Step2->Step3 Step5 5. PK/PD Modeling (Non-linear Mixed) Step3->Step5 Step4->Step5

Fig 2: Integrated PK/PD experimental workflow for assessing neuromuscular blocking agents.

Clinical Implications in Drug Development

The robust potency and prolonged half-life of 3-desacetylvecuronium present a specific challenge in critical care medicine. When vecuronium is administered as a continuous infusion to facilitate mechanical ventilation in ICU patients (e.g., those with Acute Respiratory Distress Syndrome)[5], the parent drug undergoes continuous hepatic conversion to 3-desacetylvecuronium (accounting for ~12% of vecuronium's clearance)[3],[2].

Because the metabolite is highly dependent on renal clearance, patients with concurrent renal failure experience massive accumulation of 3-desacetylvecuronium[1],[4]. Due to its 80% relative potency, this accumulation results in severe, prolonged paralysis that can persist for days after the vecuronium infusion is terminated[3],[4]. For drug developers, this highlights the necessity of rigorously screening the pharmacological activity and clearance mechanisms of all downstream metabolites during the preclinical and early clinical phases of NMBA development.

References

  • [3] The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. PubMed (NIH). 3

  • [1] Vecuronium - StatPearls. NCBI Bookshelf (NIH).1

  • [5] Vecuronium. WikiAnesthesia.5

  • [2] Pharmacology of Neuromuscular Blocking Drugs. Anesthesia Key.2

  • [4] Nondepolarizing Neuromuscular Blocking Agents. OpenAnesthesia.4

Sources

Comparative

In-Depth Technical Guide: Desacetylvecuronium Bromide vs. Rocuronium Active Metabolites

Executive Summary In the development and clinical application of aminosteroid nondepolarizing neuromuscular blocking drugs (NMBDs), the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of their metabolites are as c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development and clinical application of aminosteroid nondepolarizing neuromuscular blocking drugs (NMBDs), the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of their metabolites are as critical as the parent compounds. This guide provides an objective, data-driven comparison between 3-desacetylvecuronium (the primary active metabolite of vecuronium) and 17-desacetylrocuronium (the putative metabolite of rocuronium). Understanding the structural causality behind their differing potencies and clearance pathways is essential for drug development professionals optimizing receptor affinity and mitigating prolonged paralysis in organ-impaired patients.

Structural Causality & Receptor Affinity

The pharmacological divergence between vecuronium and rocuronium metabolites stems directly from their molecular architecture and specific sites of hepatic deacetylation.

Vecuronium undergoes hepatic metabolism primarily via deacetylation at the 3-position of the aminosteroid nucleus, yielding 3-desacetylvecuronium [1]. This specific structural alteration does not fundamentally disrupt the quaternary ammonium conformation required for competitive antagonism at the alpha-subunits of the nicotinic acetylcholine receptor (nAChR). Consequently, 3-desacetylvecuronium retains approximately 80% of the neuromuscular blocking potency of its parent drug[1][2].

Conversely, rocuronium natively lacks an acetyl ester at the 3-position (possessing a 3-hydroxyl group instead) and is designed to resist extensive metabolism. Its putative deacetylation occurs at the 17-position, yielding 17-desacetylrocuronium [1][3]. The loss of the 17-acetyl group drastically reduces the molecule's spatial complementarity to the nAChR, resulting in a metabolite that possesses a mere 5% to 10% of the parent drug's potency[3][4]. Furthermore, rocuronium is eliminated almost entirely unchanged (>70% via biliary excretion), meaning 17-desacetylrocuronium is rarely detected in clinically significant quantities[4][5].

Mechanism Vec Vecuronium (Parent Drug) HepMet Hepatic Metabolism (Deacetylation) Vec->HepMet ~30-40% Roc Rocuronium (Parent Drug) Roc->HepMet <1% BilExc Biliary Excretion (Unchanged) Roc->BilExc >70% DesVec 3-desacetylvecuronium (~80% nAChR Affinity) HepMet->DesVec 3-position DesRoc 17-desacetylrocuronium (5-10% nAChR Affinity) HepMet->DesRoc 17-position Renal Renal Clearance (Prone to Accumulation) DesVec->Renal Inactive Clinically Insignificant (Minimal Accumulation) DesRoc->Inactive

Metabolic pathways of vecuronium and rocuronium highlighting active metabolite generation.

Comparative Pharmacokinetics and Pharmacodynamics

The quantitative differences in clearance and half-life dictate the clinical safety profiles of these agents, particularly in intensive care unit (ICU) settings or in patients with chronic kidney disease (CKD). 3-desacetylvecuronium exhibits a significantly smaller plasma clearance and a longer terminal elimination half-life compared to its parent compound, vecuronium[2]. Because a substantial fraction of 3-desacetylvecuronium relies on renal clearance, renal impairment leads to metabolite accumulation and prolonged neuromuscular blockade[2][3].

In contrast, rocuronium's lack of active metabolites and primary reliance on hepatic/biliary excretion makes its duration of action far more predictable in renal failure[4].

Quantitative PK/PD Comparison Table
Parameter3-desacetylvecuronium17-desacetylrocuroniumParent: VecuroniumParent: Rocuronium
Relative Potency ~80% of parent5% - 10% of parent100% (Baseline)100% (Baseline)
Plasma Clearance 3.51 mL/kg/minNot clinically quantifiable5.39 mL/kg/min~4.0 mL/kg/min
Elimination Half-Life 116 minutesN/A (Minimal formation)34 minutes60 - 100 minutes
Steady-State Volume ( Vss​ ) 254 mL/kgN/A152 mL/kg~200 mL/kg
Primary Excretion Renal (Accumulates in CKD)Hepatic/BiliaryBiliary (40%) / Renal (30%)Biliary (>70%) / Renal (10%)
Clinical Risk Profile High risk of prolonged paralysisMinimal to no riskModerate risk in organ failureLow risk of metabolite toxicity

(Data synthesized from robust human volunteer PK/PD modeling and critical care pharmacological analyses[2][4][5].)

Experimental Methodologies: Self-Validating PK/PD Profiling

To objectively quantify the differences between parent NMBDs and their metabolites, researchers employ a dual-arm Pharmacokinetic/Pharmacodynamic (PK/PD) methodology. The following protocol is designed as a self-validating system : it utilizes baseline Train-of-Four (TOF) normalization to isolate drug-induced effects from physiological variance, and stable isotope-labeled internal standards to eliminate mass spectrometry matrix effects.

Step-by-Step Protocol: LC-MS/MS & Neuromuscular Assay

Phase 1: Baseline Calibration (PD Normalization)

  • Subject Preparation: Anesthetize the subject and secure the ulnar nerve stimulating electrodes.

  • TOF Calibration: Apply a supramaximal Train-of-Four (TOF) electrical stimulus (2 Hz for 2 seconds, repeated every 15 seconds) to the ulnar nerve.

  • Transducer Zeroing: Measure the isometric force of contraction of the adductor pollicis muscle. Calibrate this baseline force to 100%. Causality note: Normalizing to 100% ensures that subsequent force depression is strictly attributed to nAChR antagonism.

Phase 2: Dosing & Biosampling (PK Arm) 4. Administration: Administer a controlled IV bolus of the isolated metabolite (e.g., 3-desacetylvecuronium) or parent drug. 5. Time-Series Sampling: Draw arterial blood samples at strictly timed intervals (1, 3, 5, 10, 20, 30, 60, 120, and 240 minutes post-injection). Collect cumulative urine aliquots. 6. Sample Quenching: Immediately centrifuge blood samples at 4°C to separate plasma, and acidify to prevent ex vivo spontaneous degradation (e.g., Hofmann elimination, though less relevant for aminosteroids, standardizes the protocol).

Phase 3: LC-MS/MS Quantification (Self-Validation) 7. Internal Standard Addition: Spike all plasma and urine samples with a deuterated internal standard (e.g., Vecuronium-d3). Causality note: The deuterated standard shares the exact extraction efficiency and ionization properties as the target analyte, self-correcting for any signal suppression during mass spectrometry. 8. Chromatography: Separate the highly polar aminosteroids using a hydrophilic interaction liquid chromatography (HILIC) column. 9. Mass Filtering: Quantify the specific mass-to-charge (m/z) transitions for the parent drug, the 3-desacetyl metabolite, and the 17-desacetyl metabolite.

Phase 4: Non-linear Mixed Effects Modeling 10. Data Synthesis: Plot plasma concentration vs. time (PK) against the percentage of adductor pollicis force depression (PD). Calculate the ED50​ (concentration producing 50% block) to objectively determine relative potency[2].

PKPD_Protocol Prep 1. Baseline Calibration (TOF Stimulation) Dosing 2. IV Administration (Metabolite vs Parent) Prep->Dosing Sampling 3. Biosampling (Plasma/Urine Aliquots) Dosing->Sampling PK Arm Modeling 5. PK/PD Synthesis (Non-linear Mixed Effects) Dosing->Modeling PD Arm (Force %) Analysis 4. LC-MS/MS Quantification (Deuterated Internal Std) Sampling->Analysis Analysis->Modeling Concentration Data

Self-validating experimental workflow for concurrent PK/PD analysis of NMBDs.

Clinical & Drug Development Implications

The comparative data between 3-desacetylvecuronium and 17-desacetylrocuronium has shaped modern anesthesia and reversal agent development:

  • Renal Failure Guidelines: Because 3-desacetylvecuronium has a low clearance rate (3.51 mL/kg/min) and relies on renal pathways, vecuronium is generally avoided in patients with end-stage renal disease to prevent unpredictable, prolonged paralysis[2][4]. Rocuronium is preferred because its 17-desacetyl metabolite is practically inactive and does not accumulate[4].

  • Reversal Agent Design: The development of Sugammadex—a modified gamma-cyclodextrin—was heavily influenced by these metabolic profiles. Sugammadex forms a tight encapsulation complex with both rocuronium and vecuronium. Crucially, studies in rhesus monkeys and humans have validated that Sugammadex can successfully encapsulate and reverse the blockade induced by 3-desacetylvecuronium, ensuring safety even if the active metabolite has accumulated[5].

Sources

Validation

Analytical Comparison Guide: Cross-Reactivity of 3-Desacetylvecuronium in Vecuronium Bromide Immunoassays

Executive Summary & Pharmacological Context Vecuronium bromide is a widely utilized non-depolarizing aminosteroid neuromuscular blocking agent (NMBA)[1]. In clinical settings, particularly during prolonged intensive care...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Vecuronium bromide is a widely utilized non-depolarizing aminosteroid neuromuscular blocking agent (NMBA)[1]. In clinical settings, particularly during prolonged intensive care unit (ICU) sedation, therapeutic drug monitoring (TDM) and forensic toxicological analyses are critical to prevent residual paralysis.

The analytical challenge arises from vecuronium's primary metabolic pathway. Hepatic deacetylation converts the parent drug into 3-desacetylvecuronium (often referred to as 3-OH-VEC)[2]. This active metabolite retains approximately 80% of the neuromuscular blocking potency of vecuronium[1]. In patients with renal impairment, 3-desacetylvecuronium accumulates, leading to prolonged neuromuscular blockade due to its delayed clearance (3.5 mL/kg/min)[1].

When utilizing standard competitive immunoassays (such as ELISA or RIA) to quantify vecuronium, antibodies frequently exhibit high cross-reactivity with 3-desacetylvecuronium due to their structural homology—differing only by the absence of an acetyl ester at the 3-position of the steroid nucleus. This guide objectively compares the performance of immunoassays against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provides a self-validating protocol for mapping this cross-reactivity.

MetabolicPathway VEC Vecuronium Bromide (Parent Drug) MET 3-desacetylvecuronium (Active Metabolite) VEC->MET Hepatic Deacetylation REC Nicotinic ACh Receptor (Neuromuscular Junction) VEC->REC Competitive Antagonism (100% Potency) MET->REC Competitive Antagonism (~80% Potency) EXC Renal/Biliary Excretion MET->EXC Delayed in Renal Failure

Metabolic pathway of vecuronium and receptor binding dynamics.

The Cross-Reactivity Paradigm in Immunoassays

Cross-reactivity is not merely an intrinsic, fixed characteristic of an antibody; it is a dynamic variable influenced by assay format, reagent concentrations, and binding kinetics[3]. In a competitive immunoassay designed for vecuronium, the immobilized capture antibodies recognize the steroidal backbone and the quaternary ammonium pharmacophore. Because 3-desacetylvecuronium possesses an identical quaternary nitrogen structure and only lacks the acetyl group at the A-ring, it readily competes with the enzyme-labeled vecuronium tracer for antibody binding sites.

Causality of Analytical Error: If an immunoassay exhibits a 60% cross-reactivity to 3-desacetylvecuronium, a patient serum sample containing 50 ng/mL of vecuronium and 50 ng/mL of 3-desacetylvecuronium will yield an apparent vecuronium concentration of 80 ng/mL. This overestimation obscures the true pharmacokinetic profile, especially since 3-desacetylvecuronium often circulates at higher concentrations than the parent drug following prolonged administration[2].

Immunoassay SAMP Patient Serum Sample (VEC & 3-desacetyl-VEC) BIND Competitive Binding Phase (Epitope Recognition) SAMP->BIND AB Anti-Vecuronium Antibody (Immobilized) AB->BIND COMP Enzyme-Labeled VEC (Tracer) COMP->BIND WASH Wash Step & Substrate Addition BIND->WASH Unbound Reagents Removed SIGNAL Signal Generation (Inversely Proportional to Concentration) WASH->SIGNAL Enzymatic Conversion

Competitive immunoassay workflow demonstrating cross-reactivity vectors.

Objective Comparison: Immunoassay vs. LC-MS/MS

To circumvent the limitations of cross-reactivity, LC-MS/MS has become the gold standard for the simultaneous, univocal determination of vecuronium and its metabolites[2]. The table below summarizes the performance metrics of both methodologies.

Analytical ParameterCompetitive ELISA (Polyclonal)LC-ESI-MS/MS
Analyte Specificity Low (Measures "Total Immunoreactive NMBAs")High (Differentiates by mass-to-charge ratio)
Cross-Reactivity (3-OH-VEC) 40% – 85% (Antibody-dependent)< 0.1% (Chromatographic separation)
Limit of Detection (LOD) ~1.0 ng/mL0.25 ng/mL[2]
Sample Preparation Minimal (Direct serum dilution)Moderate (Solid-phase extraction / Weak cation exchange)[2]
Turnaround Time 2 – 3 Hours4 – 6 Hours (Including extraction)
Primary Utility Rapid screening, High-throughput TDMForensic toxicology, Pharmacokinetic studies

Self-Validating Experimental Protocol: Quantifying Cross-Reactivity

To accurately map the cross-reactivity of a specific vecuronium immunoassay kit, a self-validating protocol must be employed. This protocol utilizes orthogonal validation (LC-MS/MS) and internal quality controls to ensure that any observed signal suppression is strictly due to competitive binding, rather than matrix effects or assay degradation.

Phase 1: Preparation of Calibrators and Controls

Causality: Preparing separate calibration curves for both the parent drug and the metabolite allows for the calculation of the 50% inhibitory concentration ( IC50​ ) for each, which is the mathematical basis for determining cross-reactivity.

  • Matrix Selection: Obtain drug-free human serum (verified via LC-MS/MS).

  • Vecuronium Calibration Curve: Spike serum to create concentrations of 0, 1, 5, 10, 50, and 100 ng/mL.

  • 3-desacetylvecuronium Calibration Curve: Spike serum to create concentrations of 0, 1, 5, 10, 50, 100, and 500 ng/mL.

  • Quality Control (QC) Spikes: Prepare a mixed QC sample containing exactly 20 ng/mL of Vecuronium and 20 ng/mL of 3-desacetylvecuronium.

Phase 2: Competitive ELISA Execution

Causality: A competitive format is used because NMBAs are small molecules (haptens) that cannot accommodate two antibodies simultaneously (precluding sandwich ELISA).

  • Plate Coating: Ensure the microtiter plate is pre-coated with anti-vecuronium IgG.

  • Addition: Pipette 50 µL of calibrators, QCs, and a Non-Specific Binding (NSB) control (buffer only, no antibody) into designated wells in triplicate.

  • Tracer Addition: Add 50 µL of Horseradish Peroxidase (HRP)-labeled vecuronium tracer to all wells.

  • Incubation: Incubate at room temperature for 60 minutes on an orbital shaker (400 rpm) to reach binding equilibrium.

  • Washing: Wash the plate 5 times with 300 µL of Wash Buffer (PBS with 0.05% Tween-20) to remove unbound tracer.

  • Signal Generation: Add 100 µL of TMB substrate. Incubate for 15 minutes in the dark. Stop the reaction with 50 µL of 1M H2​SO4​ .

  • Readout: Measure absorbance at 450 nm using a microplate reader.

Phase 3: Orthogonal Validation via LC-MS/MS

Causality: The mixed QC sample must be analyzed via LC-MS/MS to prove that the analytes are stable in the matrix and were spiked accurately, validating the immunoassay's cross-reactivity calculation.

  • Extraction: Subject 200 µL of the mixed QC sample to weak cation exchange solid-phase extraction (SPE)[2]. Use Vecuronium- d3​ as an internal standard to correct for extraction losses.

  • Chromatography: Inject onto a C18 column. Vecuronium and 3-desacetylvecuronium will elute at different retention times due to the polarity difference caused by the missing acetyl group.

  • Detection: Monitor the specific precursor-to-product ion transitions for both compounds.

Phase 4: Data Analysis & Cross-Reactivity Calculation
  • Plot the calibration curves: % Binding ( B/B0​ ) on the y-axis vs. Log Concentration on the x-axis.

  • Determine the IC50​ (the concentration required to reduce the maximum assay signal by 50%) for both vecuronium and 3-desacetylvecuronium.

  • Calculate % Cross-Reactivity (%CR) using the standard formula:

    %CR=(IC50​ of 3-desacetylvecuroniumIC50​ of Vecuronium​)×100

Self-Validation Check: If the ELISA reads the mixed QC sample (20 ng/mL VEC + 20 ng/mL 3-OH-VEC) as ~36 ng/mL, and the calculated %CR is 80%, the assay is validated ( 20+(20×0.80)=36 ). The LC-MS/MS must simultaneously confirm the exact 20/20 ng/mL physical presence[2].

Conclusion and Recommendations

While immunoassays provide rapid turnaround times suitable for high-throughput screening, their inherent cross-reactivity with 3-desacetylvecuronium fundamentally limits their utility in precise pharmacokinetic modeling and forensic toxicology. Because 3-desacetylvecuronium is highly active and accumulates in patients with renal failure[1], distinguishing it from the parent compound is clinically imperative.

For drug development professionals and clinical toxicologists, it is recommended to use immunoassays strictly as a preliminary screening tool. Any quantitative TDM intended to guide extubation or investigate prolonged paralysis must be confirmed using LC-MS/MS methodologies, which offer the necessary specificity to separate these structurally homologous aminosteroids[2].

Sources

Comparative

A Comparative Guide to Inter-laboratory Method Validation for Desacetylvecuronium Bromide Impurity Profiling

In the landscape of pharmaceutical quality control, the consistent and reliable analysis of impurities is paramount to ensuring drug safety and efficacy. This guide provides an in-depth comparison of high-performance liq...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical quality control, the consistent and reliable analysis of impurities is paramount to ensuring drug safety and efficacy. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the impurity profiling of desacetylvecuronium bromide in vecuronium bromide drug substances, contextualized within a rigorous inter-laboratory validation framework. As drug development and manufacturing increasingly span global networks, the ability to transfer analytical methods between laboratories and obtain concordant results is not merely a regulatory expectation but a cornerstone of product quality assurance.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design choices, grounding every recommendation in established regulatory principles and empirical data. We will explore the critical parameters of method validation, the nuances of inter-laboratory studies, and present a hypothetical comparative study to illustrate these concepts in practice.

The Criticality of Inter-laboratory Validation in Impurity Profiling

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, outlining key characteristics such as accuracy, precision, specificity, and robustness.[1][2][3] While single-laboratory validation establishes the performance of a method under a specific set of conditions, inter-laboratory validation, also known as reproducibility, assesses the method's performance across different laboratories, analysts, and equipment.[4][5] This is the ultimate test of a method's transferability and is crucial for methods intended for use in multiple manufacturing sites or by contract research organizations (CROs).

Desacetylvecuronium bromide is a known impurity and potential degradation product of vecuronium bromide, a neuromuscular blocking agent.[6][7] Accurate quantification of this impurity is essential to ensure that the drug substance meets its quality specifications. An analytical method that is not robust or reproducible can lead to out-of-specification (OOS) results, batch rejections, and regulatory scrutiny.

Designing the Inter-laboratory Study: A Tale of Two HPLC Methods

To illustrate the principles of inter-laboratory method validation, we will consider a hypothetical study comparing two reversed-phase HPLC (RP-HPLC) methods for the determination of desacetylvecuronium bromide in vecuronium bromide.

  • Method A: A conventional RP-HPLC method utilizing a C18 column with a phosphate buffer and acetonitrile mobile phase.

  • Method B: An ultra-high-performance liquid chromatography (UPLC) method employing a sub-2 µm particle column, allowing for faster analysis times and potentially higher resolution.

The objective of our inter-laboratory study is to determine which method is more robust and transferable for routine quality control.

Experimental Workflow for Inter-laboratory Validation

The following diagram outlines the key stages of the inter-laboratory validation process.

Inter-laboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Acceptance Criteria P2 Select Participating Laboratories P1->P2 P3 Develop & Approve Validation Protocol P2->P3 E1 Distribute Standardized Samples & Reagents P3->E1 E2 Method Familiarization in Each Laboratory E1->E2 E3 Execute Validation Experiments E2->E3 A1 Collect & Statistically Analyze Data E3->A1 A2 Assess Performance Against Acceptance Criteria A1->A2 A3 Prepare Final Validation Report A2->A3

Caption: Workflow of the inter-laboratory validation process.

Key Validation Parameters and Comparative Data

The following sections detail the critical validation parameters that must be assessed in an inter-laboratory study, along with hypothetical comparative data for Method A and Method B.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3] In our study, specificity is demonstrated by the resolution between vecuronium bromide and desacetylvecuronium bromide peaks, as well as any other potential impurities.

ParameterMethod A (HPLC)Method B (UPLC)Acceptance Criteria
Resolution (Vecuronium vs. Desacetylvecuronium)> 2.0> 2.5≥ 2.0
Peak Purity (Photodiode Array Detector)PassPassNo peak flagging

Both methods demonstrate acceptable specificity, with the UPLC method providing superior resolution.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

ParameterMethod A (HPLC)Method B (UPLC)Acceptance Criteria
Correlation Coefficient (r²)≥ 0.998≥ 0.999≥ 0.995
y-interceptWithin ± 2% of the 100% responseWithin ± 1% of the 100% responseStatistically insignificant
Range0.05% to 0.5% of nominal concentration0.05% to 0.5% of nominal concentrationCovers expected impurity levels

Both methods exhibit excellent linearity over the specified range.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[1] This is typically assessed by determining the recovery of a known amount of impurity spiked into the sample matrix.

Spiked Level (% of nominal)Method A (HPLC) Mean Recovery (%)Method B (UPLC) Mean Recovery (%)Acceptance Criteria (%)
50%98.599.890.0 - 110.0
100%101.2100.590.0 - 110.0
150%102.5101.090.0 - 110.0

Both methods demonstrate acceptable accuracy.

Precision

Precision is the measure of the degree of scatter of a series of measurements. For an inter-laboratory study, we are primarily concerned with:

  • Repeatability: Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.

  • Reproducibility: Between-laboratory precision.[4][5]

Precision LevelMethod A (HPLC) %RSDMethod B (UPLC) %RSDAcceptance Criteria (%RSD)
Repeatability (n=6)< 2.0%< 1.5%≤ 5.0%
Intermediate Precision< 3.0%< 2.0%≤ 10.0%
Reproducibility (Inter-laboratory)< 5.0%< 3.5%≤ 15.0%

The UPLC method demonstrates superior precision across all levels of evaluation.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4][8][9]

Parameter VariedMethod A (HPLC) ImpactMethod B (UPLC) Impact
pH of Mobile Phase (± 0.2 units)Significant peak shape variationMinor retention time shift
Column Temperature (± 5 °C)Minor retention time shiftNegligible impact
Mobile Phase Composition (± 2% organic)Significant retention time shiftMinor retention time shift

Method B demonstrates superior robustness, being less affected by minor variations in method parameters.

Experimental Protocols

Method A: RP-HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 60% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

Method B: UPLC
  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 60% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm

  • Injection Volume: 2 µL

Logical Relationships in Method Validation

The following diagram illustrates the hierarchical relationship between different precision levels in method validation.

Precision_Hierarchy Reproducibility Reproducibility (Inter-laboratory) Intermediate_Precision Intermediate Precision (Intra-laboratory) Reproducibility->Intermediate_Precision Repeatability Repeatability (Intra-assay) Intermediate_Precision->Repeatability

Caption: Hierarchy of precision in analytical method validation.

Conclusion and Recommendations

Based on the hypothetical inter-laboratory validation data, both Method A and Method B are capable of accurately and precisely quantifying desacetylvecuronium bromide in vecuronium bromide. However, the UPLC method (Method B) demonstrates superior performance in terms of resolution, precision, and robustness. The shorter analysis time of the UPLC method also offers significant advantages in a high-throughput quality control environment.

Therefore, for a global manufacturing network, Method B is the recommended choice for the impurity profiling of desacetylvecuronium bromide. Its enhanced robustness will likely lead to fewer method transfer issues and a lower incidence of out-of-specification results due to analytical variability. The successful transfer of an analytical procedure requires a comprehensive protocol that outlines the scope, responsibilities, and acceptance criteria for the transfer.[10][11][12][13][14]

This guide has provided a framework for conducting a rigorous inter-laboratory method validation study. By adhering to the principles outlined herein and grounding decisions in sound scientific rationale and regulatory guidance, pharmaceutical organizations can ensure the global consistency and reliability of their analytical quality control methods.

References

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  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • LCGC International. (2026, January 13). Method Validation and Robustness. [Link]

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  • Lab Manager. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

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  • Betta, G., & Lazzari, S. (2007). Alternative Statistical Analysis of Interlaboratory Comparison Measurement Results. IMEKO. [Link]

  • United States Pharmacopeia. (2012). <1224> Transfer of Analytical Procedures. USP-NF. [Link]

  • Ehrmeyer, S. S., & Laessig, R. H. (1995). A statistical procedure for measuring and evaluating performance in interlaboratory comparison programs. Archives of Pathology & Laboratory Medicine, 119(5), 444-448. [Link]

  • Chinese Pharmaceutical Association. (2013). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. [Link]

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  • ICH. Quality Guidelines. [Link]

  • de Oliveira, M. A. L., et al. (2011). Determination of Vecuronium Bromide in Pharmaceuticals: Development, Validation and Comparative Study of HPLC and CZE Analytical Methods. Journal of the Brazilian Chemical Society, 22(3), 433-440. [Link]

  • Scribd. USP 1224: Analytical Method Transfer. [Link]

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  • Quantics Biostatistics. (2025, April 16). Assay Transfers: A Guide to USP <1224>. [Link]

  • SP Swedish National Testing and Research Institute. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Vecuronium bromide on Newcrom R1 HPLC column. [Link]

  • Google Patents. CN113092656A - Method for detecting related substances in vecuronium bromide medicine for injection.
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  • Pharmaceutical Technology. (2026, March 21). Robustness in Analytical Methods Outlined. [Link]

  • Sisu@UT. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • Attia, K. A. M., et al. (2016). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 28-34. [Link]

  • ICH. (2006, October 25). Impurities in New Drug Substances Q3A(R2). [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Journal of Pharmaceutical Research International, 34(1A), 1-10. [Link]

  • National Toxicology Program. ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]

  • SynThink. (2026, March 20). Regulatory Requirements for Impurity Reference Standards. [Link]

  • U.S. Food and Drug Administration. (2020, August). Guidance for Industry Q3B(R2) Impurities in New Drug Products. [Link]

  • Chromatography Forum. (2012, October 9). Vecuronium Bromide impurity method. [Link]

Sources

Validation

The Contrasting Fates of Vecuronium and its Active Metabolite: A Comparative Guide to Elimination Half-Life

For researchers and drug development professionals in the field of neuromuscular pharmacology, a nuanced understanding of a drug's pharmacokinetic profile is paramount. This guide provides an in-depth comparison of the e...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals in the field of neuromuscular pharmacology, a nuanced understanding of a drug's pharmacokinetic profile is paramount. This guide provides an in-depth comparison of the elimination half-life of the non-depolarizing neuromuscular blocking agent, vecuronium bromide, and its principal and active metabolite, 3-desacetylvecuronium bromide. This comparison is crucial, as the accumulation of 3-desacetylvecuronium can lead to prolonged neuromuscular blockade, a significant clinical concern, particularly in critically ill patients.[1]

Metabolic Transformation and its Pharmacokinetic Consequences

Vecuronium is an aminosteroid that undergoes hepatic metabolism, primarily through deacetylation, to form its metabolites.[2][3] The most significant of these is 3-desacetylvecuronium, which retains approximately 50-70% of the neuromuscular blocking potency of the parent compound.[4] This metabolic conversion is a key determinant of the subsequent pharmacokinetic behavior and differing elimination half-lives of the two molecules. While vecuronium itself is primarily eliminated via hepatic metabolism (30-40%) and biliary excretion (40%), a smaller portion is cleared by the kidneys (20-30%).[2] In contrast, 3-desacetylvecuronium relies more heavily on renal elimination.[4]

The following diagram illustrates the metabolic relationship and primary elimination pathways of vecuronium and 3-desacetylvecuronium.

Vecuronium Vecuronium Metabolism Hepatic Deacetylation Vecuronium->Metabolism ~12% of clearance Biliary_Excretion_V Biliary Excretion (40%) Vecuronium->Biliary_Excretion_V Renal_Excretion_V Renal Excretion (20-30%) Vecuronium->Renal_Excretion_V Desacetylvecuronium 3-Desacetylvecuronium Metabolism->Desacetylvecuronium Renal_Excretion_D Renal Excretion (Primary) Desacetylvecuronium->Renal_Excretion_D

Caption: Metabolic conversion and elimination pathways of vecuronium.

A Direct Comparison of Elimination Half-Life and Pharmacokinetic Parameters

Experimental data from studies in healthy human volunteers reveal a stark contrast in the pharmacokinetic profiles of vecuronium and its 3-desacetyl metabolite. The terminal elimination half-life of 3-desacetylvecuronium is significantly longer than that of its parent compound.[5] This is primarily attributed to its smaller plasma clearance and larger steady-state volume of distribution.

Pharmacokinetic ParameterVecuronium3-Desacetylvecuronium
Terminal Elimination Half-Life (t½) 34 minutes (median)116 minutes (median)
Plasma Clearance 5.39 ml·kg⁻¹·min⁻¹ (median)3.51 ml·kg⁻¹·min⁻¹ (median)
Volume of Distribution (Vd) 152 ml·kg⁻¹ (median)254 ml·kg⁻¹ (median)
Mean Residence Time 26 minutes (median)67 minutes (median)
(Data from a study in healthy human volunteers)[5]

This extended half-life of 3-desacetylvecuronium is of significant clinical relevance. In situations of prolonged vecuronium administration, such as in the intensive care unit (ICU), the accumulation of this active metabolite can lead to a prolonged and unpredictable duration of neuromuscular blockade.[2][6]

Factors Influencing Elimination Half-Life

The elimination half-lives of both vecuronium and 3-desacetylvecuronium are not static and can be significantly influenced by various physiological and pathological conditions.

Renal Impairment

Given the reliance of 3-desacetylvecuronium on renal clearance, patients with renal failure are at a heightened risk of its accumulation, leading to a markedly prolonged neuromuscular block.[4][7] While the elimination half-life of vecuronium itself may be modestly increased in patients with renal failure, the effect on its metabolite is far more pronounced.[8]

Hepatic Impairment

Since vecuronium is primarily cleared by the liver, hepatic disease can also prolong its elimination half-life.[9][10] In patients with cirrhosis or cholestasis, a prolonged recovery time from vecuronium-induced neuromuscular blockade has been observed.[5] One study in patients with alcoholic liver disease, however, found no significant change in the elimination half-time of vecuronium after a single bolus dose.[9] The impact of hepatic impairment on the pharmacokinetics of 3-desacetylvecuronium is less clearly defined, but as the parent drug's metabolism is slowed, the formation of the metabolite will also be affected.

Age

Studies in elderly patients have shown a prolonged elimination half-life and reduced plasma clearance of vecuronium, likely due to age-related decreases in renal and hepatic function.[11] This can result in a longer duration of action of the drug in this patient population.[3]

Experimental Protocols for Quantification

Accurate determination of the plasma concentrations of vecuronium and 3-desacetylvecuronium is essential for pharmacokinetic studies. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical methods employed.

Sample Preparation for LC-MS/MS Analysis

A robust and reproducible sample preparation method is critical for accurate quantification. The following is a representative protocol for the extraction of vecuronium and its metabolites from plasma:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of a cold 1:1 methanol/acetonitrile mixture containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).[12]

  • Vortexing and Incubation: Vigorously vortex the samples and then store them at -30°C for 30 minutes to facilitate complete protein precipitation.[12]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 17,000 x g) for 5 minutes to pellet the precipitated proteins.[12]

  • Dilution: Carefully transfer a small aliquot (e.g., 20 µL) of the supernatant and dilute it with an appropriate solvent (e.g., 10% methanol in water) to achieve a final dilution that minimizes matrix effects (a 200-fold dilution has been shown to be effective).[12]

  • Analysis: The diluted sample is then ready for injection into the LC-MS/MS system.

Gas Chromatography (GC) Analysis

Capillary gas chromatography has also been successfully used to measure plasma and urine concentrations of vecuronium and its metabolites.[5] This method often involves a derivatization step to improve the volatility and thermal stability of the analytes.

The following diagram outlines a typical workflow for the analysis of vecuronium and its metabolites in plasma samples.

Start Plasma Sample Collection Step1 Addition of Internal Standard & Protein Precipitation Start->Step1 Step2 Vortex & Centrifugation Step1->Step2 Step3 Supernatant Collection & Dilution Step2->Step3 Step4 LC-MS/MS or GC-MS Analysis Step3->Step4 End Data Analysis & Quantification Step4->End

Caption: Workflow for the bioanalysis of vecuronium and its metabolites.

Conclusion

The elimination half-life of 3-desacetylvecuronium is markedly longer than that of its parent compound, vecuronium. This is a critical consideration in clinical practice, particularly during prolonged administration in patients with renal or hepatic impairment, where accumulation of the active metabolite can lead to unpredictable and prolonged neuromuscular blockade. A thorough understanding of the distinct pharmacokinetic profiles of these two compounds, supported by robust bioanalytical methodologies, is essential for the safe and effective use of vecuronium and for the development of future neuromuscular blocking agents.

References

  • Wierda, J. M., de Wit, A. P., Kuizenga, K., & Agoston, S. (1990). The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. Anesthesiology, 73(5), 867-874. [Link]

  • WikiAnesthesia. (2023, January 5). Vecuronium. [Link]

  • Arden, J. R., Lynam, D. P., & Castagnoli, K. P. (1988). Vecuronium in alcoholic liver disease: a pharmacokinetic and pharmacodynamic analysis. Anesthesiology, 68(5), 771-776. [Link]

  • Segredo, V., & Matthay, M. A. (1994). Prolonged paralysis in intensive care unit patients after the use of neuromuscular blocking agents: a review of the literature. American journal of respiratory and critical care medicine, 150(6_pt_1), 1699-1708. [Link]

  • Goto, J., Nishikawa, M., & Tsutsumi, H. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Legal Medicine, 8(3), 166-171. [Link]

  • Sluga, M., Vovk, T., & Grabnar, I. (2005). Do the pharmacokinetics of vecuronium change during prolonged administration in critically ill patients? British journal of anaesthesia, 94(3), 329-335. [Link]

  • Buck, M. L., & Reed, M. D. (2022). Prolonged Neuromuscular Blockade From Continuous Vecuronium in an Infant With Renal Failure Being Treated With Dialysis. Journal of Pediatric Pharmacology and Therapeutics, 27(4), 400-403. [Link]

  • Segredo, V., Caldwell, J. E., & Matthay, M. A. (1992). Persistent paralysis in critically ill patients after long-term administration of vecuronium. The New England journal of medicine, 327(8), 524-528. [Link]

  • Zhang, H., Wu, E., & Zhang, Q. (2013). Determination of plasma rocuronium by liquid chromatography-tandem mass spectrometry and its clinical application. Pharmacognosy magazine, 9(33), 56. [Link]

  • Miller, R. D., & Savarese, J. J. (1983). Vecuronium: A New Nondepolarizing Neuromuscular-Blocking Agent; Clinical Pharmacology, Pharmacokinetics, Cardiovascular Effects and Doses for Tracheal Intubation. Anesthesiology, 58(5), 438-444. [Link]

  • Drugs.com. (2026, March 4). Vecuronium: Package Insert / Prescribing Information. [Link]

  • Agilent Technologies. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. [Link]

  • Pawliszyn, J., & Vuckovic, D. (2014). Development of SPME method for concomitant sample preparation of rocuronium bromide and tranexamic acid in plasma. Journal of Chromatography B, 971, 55-62. [Link]

  • Singh, G., & Sharma, P. (2013). Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery- (Toxicokinetics- Studies Using Gc-Ms Technique). Journal of Forensic Research, 4(5). [Link]

  • d'Hollander, A. A., Luyckx, C., & Deville, A. (1986). Distribution, elimination, and action of vecuronium in the elderly. Anesthesiology, 65(4), 433-436. [Link]

  • Lebrault, C., Berger, J. L., & d'Hollander, A. A. (1985). Pharmacokinetics and pharmacodynamics of vecuronium (ORG NC 45) in patients with cirrhosis. Anesthesiology, 62(5), 601-605. [Link]

  • Wierda, J. M., de Wit, A. P., & Kuizenga, K. (1990). The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. Anesthesiology, 73(5), 867-874. [Link]

Sources

Safety & Regulatory Compliance

Safety

Desacetylvecuronium bromide proper disposal procedures

Desacetylvecuronium Bromide: Comprehensive Laboratory Disposal and Spill Response Guide Desacetylvecuronium bromide (commonly referred to as 3-desacetylvecuronium) is the primary active metabolite of the non-depolarizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Desacetylvecuronium Bromide: Comprehensive Laboratory Disposal and Spill Response Guide

Desacetylvecuronium bromide (commonly referred to as 3-desacetylvecuronium) is the primary active metabolite of the non-depolarizing neuromuscular blocking agent vecuronium bromide. Retaining approximately 50% to 80% of the parent compound's pharmacological activity, it acts as a highly potent competitive antagonist at the nicotinic acetylcholine receptors of the motor endplate[1][2].

In research, analytical, and drug development laboratories, the handling and disposal of 3-desacetylvecuronium must be managed with stringent, self-validating safety protocols. Because of its extreme potency, accidental exposure—particularly via the inhalation of aerosolized powders—poses an immediate, life-threatening risk of respiratory muscle paralysis[3]. Furthermore, this compound exhibits high biological persistence in aqueous environments, relying heavily on renal clearance in vivo[2]. Improper disposal into municipal water systems poses severe environmental and public health risks.

This guide provides an authoritative, step-by-step operational framework for the safe handling, containment, and disposal of desacetylvecuronium bromide.

Chemical and Toxicological Profile

To design an effective disposal strategy, personnel must first understand the physicochemical and toxicological properties that dictate the compound's handling requirements.

PropertyValueOperational & Safety Implication
Chemical Name 3-Desacetylvecuronium BromideActive neuromuscular blocking metabolite; handles identical to parent API.
CAS Number 18668-29-6 (Impurity F)Required for accurate tracking and regulatory compliance[4].
Acute Toxicity Oral LD50: ~455 mg/kg (Rat)Harmful if swallowed; high systemic absorption risk[5].
Mechanism of Action Nicotinic ACh receptor antagonistCauses profound skeletal muscle paralysis and respiratory failure[2].
Environmental Hazard High biological persistenceMust never be disposed of via standard laboratory wastewater[6].
Toxicity data extrapolated from the parent compound, vecuronium bromide.

Regulatory Framework & Disposal Logic

Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the laboratory to determine if a waste stream meets hazardous criteria[5]. While not explicitly P-listed, desacetylvecuronium bromide must be managed as an acutely toxic hazardous pharmaceutical waste due to its profound biological activity.

The Causality of Incineration: The EPA mandates that potent pharmaceutical wastes be directed toward high-temperature incineration[7]. Chemical neutralization (e.g., using bleach or basic solutions) is insufficient to guarantee the complete cleavage of the compound's steroidal backbone. High-temperature incineration (>1000°C) thermally oxidizes the molecule into basic, non-hazardous gases (CO2, NOx, HBr), permanently eliminating any risk of environmental receptor binding[3].

Step-by-Step Spill Response Protocol

A spill of desacetylvecuronium bromide powder is a critical laboratory emergency due to the severe risk of inhalation.

Protocol: Dry Powder Spill Containment

  • Evacuation and Isolation: Immediately evacuate non-essential personnel from the immediate area. Secure the perimeter to prevent tracking the compound through the facility[6].

  • PPE Donning: Responders must wear a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, splash-proof safety goggles, and a disposable Tyvek lab coat[3].

    • Causality: The primary acute hazard is the inhalation of fine particulates, which can rapidly cross the alveolar membrane and induce systemic neuromuscular blockade.

  • Dust Suppression (Critical Step): Do NOT dry sweep or use standard vacuums. Dry sweeping aerosolizes the active pharmaceutical ingredient (API)[5]. Instead, carefully cover the spill with damp absorbent pads (using water or a 70% ethanol solution) to weigh down the powder and suppress dust generation.

  • Collection: Carefully fold the damp pads inward, trapping the wetted powder. Transfer all material into a rigid, sealable hazardous waste container[5]. If a vacuum must be used, it must be a dedicated, explosion-proof HEPA-filtered unit.

  • Decontamination: Wash the affected surface thoroughly with copious amounts of soap and water, followed by an ethanol wipe to remove residual hydrophobic traces[3][6].

  • Labeling: Label the container explicitly as "Hazardous Pharmaceutical Waste - Toxic (Desacetylvecuronium Bromide Spill Debris)" and store it in a secure, ventilated area pending vendor pickup[6].

Standard Operating Procedure (SOP) for Routine Laboratory Disposal

Protocol: Liquid and Solid Waste Management

  • Segregation: Never mix desacetylvecuronium waste with general organic solvents or biohazardous waste. Create a dedicated, clearly labeled waste stream.

  • Solid Waste (Vials, Consumables): Place all empty vials, pipette tips, weighing boats, and contaminated PPE into double-lined, puncture-proof bags. Seal and place in a rigid outer container.

  • Liquid Waste (Aqueous/Organic Solutions): Collect liquid waste in a chemically compatible, shatter-proof carboy (e.g., HDPE). Do not exceed 80% capacity to prevent pressure buildup.

    • Causality: Because 3-desacetylvecuronium relies primarily on renal elimination in vivo, it is highly stable in aqueous environments[2]. Pouring it down the drain allows the active metabolite to bypass standard municipal water filtration, leading to environmental accumulation[6].

  • Final Disposal: Coordinate with a licensed hazardous waste vendor. Explicitly specify on the manifest that the waste requires high-temperature incineration [3].

Workflow Visualization

The following diagram maps the logical decision tree for routing desacetylvecuronium bromide waste to its safe endpoint.

G Start Desacetylvecuronium Bromide Waste Liquid Liquid Waste (Solutions/Buffers) Start->Liquid Solid Solid Waste (Vials/Consumables) Start->Solid Spill Spill Cleanup (Contaminated PPE/Pads) Start->Spill LiqPrep Do NOT use drain disposal. Collect in sealed, labeled HDPE carboy. Liquid->LiqPrep SolPrep Seal in double-bagged chemical waste containers. Solid->SolPrep SpillPrep Use wet wiping method. Strictly avoid dust generation. Seal in rigid container. Spill->SpillPrep Incineration High-Temperature Incineration (EPA/RCRA Compliant Destruction) LiqPrep->Incineration SolPrep->Incineration SpillPrep->Incineration

Fig 1: Desacetylvecuronium bromide waste segregation and disposal workflow.

References

  • Vecuronium Bromide Ep Impurity F CAS NO 18668-29-6 , chemicalroot.com,[Link]

  • Pharmacology of neuromuscular blocking drugs , neuroyates.com,[Link]

  • Prolonged Neuromuscular Blockade From Continuous Vecuronium in an Infant With Renal Failure Being Treated With Dialysis , nih.gov,[Link]

  • Medical Waste | US EPA , epa.gov,[Link]

Sources

Handling

Personal protective equipment for handling Desacetylvecuronium bromide

As a Senior Application Scientist, I approach the handling of potent neuromuscular blocking agents (NMBAs) with a zero-tolerance policy for exposure. Desacetylvecuronium bromide (often referred to as 3-desacetylvecuroniu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of potent neuromuscular blocking agents (NMBAs) with a zero-tolerance policy for exposure. Desacetylvecuronium bromide (often referred to as 3-desacetylvecuronium) is a highly active metabolite and primary synthetic impurity of the paralytic agent Vecuronium Bromide. Because it retains approximately 80% of the parent compound's neuromuscular blocking potency, it must be treated with the exact same rigorous safety and logistical protocols as a clinical-grade paralytic [1].

This guide provides the foundational causality behind our safety protocols, ensuring that your laboratory operations are not just compliant, but fundamentally secure through self-validating systems.

Hazard Profile & Quantitative Pharmacodynamics

To design an effective safety protocol, we must first understand the physicochemical and toxicological properties of the compound. Desacetylvecuronium bromide is an aminosteroid that acts as a competitive antagonist at the motor endplate.

Table 1: Pharmacodynamic & Physicochemical Comparison

PropertyVecuronium Bromide (Parent)Desacetylvecuronium Bromide (Metabolite)
Molecular Weight 637.73 g/mol 595.69 g/mol
Relative Potency 100% (ED95 ~0.05 mg/kg)~80% of parent compound
Mechanism of Action nAChR Competitive AntagonistnAChR Competitive Antagonist
Primary Hazard Acute Toxicity (Oral/Inhalation)Acute Toxicity (Oral/Inhalation)
Reversal Agent Sugammadex / NeostigmineSugammadex / Neostigmine
Mechanism of Toxicity

The primary hazard of Desacetylvecuronium bromide is systemic flaccid paralysis leading to respiratory arrest. The compound binds to the Nicotinic Acetylcholine Receptors (nAChR), preventing endogenous acetylcholine from triggering muscle depolarization. Understanding this pathway is critical: exposure does not cause localized chemical burns; it causes a rapid, systemic failure of the respiratory musculature [2].

ToxicityMechanism ACh Acetylcholine (Endogenous) nAChR Nicotinic ACh Receptor (Motor Endplate) ACh->nAChR Activates Des Desacetylvecuronium Bromide Des->nAChR Competitive Antagonism Paralysis Flaccid Paralysis & Respiratory Arrest Des->Paralysis Blocks Depolarization Muscle Muscle Contraction (Normal Function) nAChR->Muscle Na+ Influx Sugammadex Sugammadex (Reversal Agent) Sugammadex->Des Encapsulates (1:1 Complex)

Figure 1: Mechanism of Desacetylvecuronium nAChR blockade and Sugammadex reversal.

Personal Protective Equipment (PPE) Matrix

We do not prescribe PPE arbitrarily; every layer of protection is dictated by the physical state of the chemical. Dry powder presents a severe aerosolization risk, whereas solutions present a dermal absorption and mucosal splash risk.

Table 2: Task-Specific PPE Matrix

Operation ScaleRespiratory ProtectionHand ProtectionEye/Face ProtectionCausality & Rationale
Powder Handling PAPR or N95/P100 RespiratorDouble Nitrile Gloves (Extended cuff)Splash Goggles & Face ShieldCausality: Microgram quantities of aerosolized powder can induce respiratory depression. Respiratory protection is non-negotiable[4].
Solution Handling Standard surgical mask (inside BSC)Single Nitrile GlovesSafety Glasses with side shieldsCausality: Once in solution, aerosolization risk drops, shifting the primary hazard to dermal absorption and accidental injection.
Spill Cleanup PAPR or N95/P100 RespiratorDouble Nitrile GlovesSplash Goggles & Face ShieldCausality: Unpredictable aerosolization during cleanup requires maximum respiratory and mucosal barrier protection.

Operational Handling Protocol: Weighing & Solubilization

To ensure a self-validating safety system, the following protocol builds in mandatory verification checks. Never handle the lyophilized or crystalline powder on an open bench.

Step-by-Step Methodology:

  • Engineering Control Verification: Initiate work only within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing enclosure.

    • Validation Check: Visually verify the inward airflow velocity monitor reads ≥ 100 fpm before opening any primary containers.

  • Donning PPE: Don a disposable Tyvek isolation gown, double nitrile gloves, and an N95/P100 respirator.

  • Static Mitigation: Place an anti-static weighing boat on the microbalance.

    • Causality: Static electricity can cause this highly potent, lightweight powder to repel from the spatula and aerosolize into the worker's breathing zone. Using anti-static tools neutralizes this physical risk.

  • Transfer & Solubilization: Carefully transfer the powder using a dedicated micro-spatula. Add your diluent (e.g., sterile water or assay buffer) directly to the weighing boat or flask inside the BSC. Do not dry-transfer the powder outside the controlled environment.

  • Decontamination & Exit: Wipe down the exterior of the sealed solution flask with a damp, disposable cloth.

    • Validation Check: Ensure the secondary containment vessel is hermetically sealed and externally decontaminated before removing it from the BSC.

Spill Response and Exposure Management

In the event of an accidental spill, immediate isolation is required to prevent inhalation of the dust.

SpillWorkflow Spill Accidental Spill of Desacetylvecuronium Evacuate 1. Evacuate & Isolate Area (Prevent Inhalation) Spill->Evacuate DonPPE 2. Don Maximum PPE (PAPR/N95, Double Gloves) Evacuate->DonPPE Assess 3. Assess Spill State DonPPE->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid HEPA Wet-Wipe Method (Do NOT dry sweep) Powder->HEPA Aerosol Risk Absorb Absorbent Pads Liquid->Absorb Waste 4. Seal in Hazardous Waste Container HEPA->Waste Absorb->Waste

Figure 2: Step-by-step spill response and exposure management workflow.

Spill Cleanup Methodology:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent inhalation.

  • Protect: The cleanup responder must don a PAPR (or N95/P100), double gloves, and a Tyvek suit.

  • Contain (The Wet-Wipe Method): If the spill is a powder, do not dry sweep . Dry sweeping will immediately aerosolize the paralytic agent. Instead, gently cover the powder with absorbent paper towels and carefully dampen them with water or a 10% bleach solution to suppress dust.

  • Dispose: Collect the dampened material and place it directly into a hazardous waste bag. Seal tightly.

Emergency Medical Response & Disposal Plans

Medical Intervention (Exposure)

If a researcher inhales or ingests Desacetylvecuronium bromide, the immediate life-threatening risk is hypoxia due to diaphragmatic paralysis.

  • Immediate Action: Provide artificial respiration/positive pressure ventilation immediately.

  • Pharmacological Reversal: Emergency medical personnel should administer Sugammadex [3]. Unlike older reversal agents (like neostigmine) which merely flood the synaptic cleft with acetylcholine, Sugammadex is a modified gamma-cyclodextrin that physically encapsulates the aminosteroid ring of vecuronium and its derivatives in a 1:1 ratio, rendering it inactive and rapidly reversing the paralysis.

Disposal Protocol

Desacetylvecuronium bromide must never be flushed down the sink or disposed of in standard biohazard bags.

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, Tyvek suits) must be placed in a rigid, puncture-proof hazardous waste container labeled "Toxic - Aminosteroid NMBA."

  • Liquid Waste: Solutions must be collected in dedicated, chemically compatible liquid waste carboys.

  • Destruction: Final disposal must be handled by a certified hazardous waste contractor via high-temperature incineration, in strict accordance with local EPA/RCRA regulations.

References

  • 2. 3. 4.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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